6-Ethoxychelerythrine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
13-ethoxy-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C23H23NO5/c1-5-27-23-20-14(8-9-17(25-3)22(20)26-4)15-7-6-13-10-18-19(29-12-28-18)11-16(13)21(15)24(23)2/h6-11,23H,5,12H2,1-4H3 |
InChI Key |
OXEZOWCIRUNPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of 6-Ethoxychelerythrine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the anticancer activity of 6-Ethoxychelerythrine (Eth), a derivative of the natural alkaloid chelerythrine. The document synthesizes current research findings, focusing on the signaling pathways modulated by Eth, its impact on cell cycle progression, and the induction of apoptosis in cancer cells.
Introduction
This compound has emerged as a promising anti-neoplastic agent, demonstrating significant efficacy in preclinical studies. Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle in various cancer cell lines. This guide will dissect these mechanisms, presenting quantitative data, experimental methodologies, and visual representations of the key signaling cascades involved.
Quantitative Analysis of Anti-Proliferative Activity
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HT29 | Colorectal Cancer | Cell Viability | 24, 28, 32 | Dose-dependent decrease in viability | [1] |
| SW480 | Colorectal Cancer | Cell Viability | 24, 28, 32 | Dose-dependent decrease in viability | [1] |
| SW480 | Colorectal Cancer | Colony Formation | 24, 28, 32 | Dose-dependent inhibition of colony formation | [1] |
Induction of Apoptosis
A primary mechanism of this compound's anticancer effect is the induction of apoptosis. This programmed cell death is triggered through the mitochondrial (intrinsic) pathway, which is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2] this compound disrupts the balance between these proteins, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[3]
The release of cytochrome c initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase.[3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[4][5]
The following diagram illustrates the this compound-induced apoptotic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[4] This prevents the cells from progressing through the phases of division, ultimately leading to cell death. Studies have shown that various alkaloids can induce cell cycle arrest at different phases, such as the G1/S or G2/M transitions, by modulating the expression and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[4][6] For instance, in colorectal cancer cells, Eth has been shown to cause cell cycle arrest.[1]
The following diagram depicts a generalized workflow for analyzing cell cycle arrest.
Modulation of Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival.[7][8] In many cancers, this pathway is constitutively active, driving tumorigenesis.[7] Research on colorectal cancer has demonstrated that this compound exerts its anti-tumor effects by inhibiting the activation of the PI3K/AKT/mTOR pathway.[1] This inhibition leads to the activation of mitochondrial apoptosis.[1]
The diagram below illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival.[9][10] Dysregulation of this pathway is a common feature of many cancers.[9] While direct studies on this compound's effect on this pathway are limited, many natural alkaloids are known to modulate MAPK signaling.
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[11] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression by promoting cell proliferation and preventing apoptosis.[11][12] Inhibition of the NF-κB pathway is a key mechanism for many anti-cancer agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an anticancer agent through its ability to induce apoptosis and cell cycle arrest in cancer cells. Its primary mechanism of action involves the inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway, leading to the activation of the intrinsic apoptotic cascade. Further research is warranted to fully elucidate its effects on other key signaling pathways, such as MAPK/ERK and NF-κB, and to evaluate its therapeutic efficacy in a broader range of cancer types. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 6-Ethoxychelerythrine from Chelidonium majus: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxychelerythrine, a derivative of the naturally occurring benzophenanthridine alkaloid chelerythrine found in Chelidonium majus (Greater Celandine), is a compound of emerging interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic properties. This document synthesizes available data on related compounds to infer the potential mechanisms and efficacy of this compound, offering detailed experimental protocols for its investigation and outlining the key signaling pathways it may modulate.
Introduction
Chelidonium majus has a long history in traditional medicine for treating a variety of ailments, from skin conditions to liver disorders.[1][2][3] The pharmacological effects of this plant are largely attributed to its rich content of isoquinoline alkaloids, with chelerythrine and sanguinarine being among the most studied.[1][4] this compound is a semi-synthetic or naturally occurring derivative of chelerythrine, characterized by an ethoxy group at the 6th position. While specific research on this compound is limited, the extensive body of knowledge on its parent compound, chelerythrine, and other 6-alkoxy derivatives provides a strong foundation for predicting its biological profile. This whitepaper aims to consolidate this information to guide future research and drug development efforts.
Physicochemical Properties
This compound is a dihydrogen derivative of chelerythrine.[5] Like other benzophenanthridine alkaloids, it possesses a planar structure that allows for intercalation with DNA.[5] The presence of the ethoxy group at the C6 position is expected to modulate its lipophilicity and potentially its interaction with biological targets compared to the parent iminium form of chelerythrine.
Biological Activities
Based on the activities of chelerythrine and related compounds, this compound is predicted to exhibit a range of biological effects.
Antimicrobial Activity
One of the few direct studies on this compound reported its strong activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA). The parent compound, chelerythrine, demonstrates broad-spectrum antibacterial activity by disrupting the bacterial cell wall and membrane.[6] Dihydrochelerythrine, a related compound, is also active against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida.[5]
Table 1: Predicted Antimicrobial Spectrum of this compound
| Microorganism Type | Predicted Activity | Reference Compound |
| Gram-positive bacteria | High | Chelerythrine, Dihydrochelerythrine |
| Gram-negative bacteria | Moderate | Dihydrochelerythrine |
| Fungi | High | This compound, Dihydrochelerythrine |
Anti-inflammatory Activity
Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a key enzyme in inflammatory signaling pathways.[6][7] It also suppresses the production of pro-inflammatory mediators by modulating signaling pathways such as NF-κB and p38 MAPK.[7] Dihydrochelerythrine has also been shown to possess anti-inflammatory properties.[5] It is therefore highly probable that this compound shares these anti-inflammatory effects.
Table 2: Predicted Anti-inflammatory Effects of this compound
| Inflammatory Mediator/Target | Predicted Effect | Reference Compound |
| Protein Kinase C (PKC) | Inhibition | Chelerythrine |
| NF-κB | Inhibition | Chelerythrine |
| p38 MAPK | Inhibition | Chelerythrine |
| Pro-inflammatory Cytokines | Reduction | Chelerythrine |
Cytotoxic and Anti-cancer Activity
Chelerythrine exhibits potent cytotoxic effects against a variety of cancer cell lines.[6][8] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of telomerase.[6] A study on human leukemia HL-60 cells showed that chelerythrine has an IC50 of 2.6 µM.[8] Dihydrochelerythrine, while less potent, also induces apoptosis in cancer cells.[5][8] The cytotoxic potential of this compound is therefore a significant area for investigation.
Table 3: Predicted Cytotoxic Activity of this compound
| Cancer Cell Line | Predicted Effect | Reference Compound | IC50 (Reference) |
| Human Leukemia (HL-60) | Apoptosis, Necrosis | Chelerythrine, Dihydrochelerythrine | 2.6 µM (Chelerythrine) |
| Breast Cancer | Cell Cycle Arrest | Chelerythrine | Not specified |
| Liver Cancer | Apoptosis | Chelerythrine | Not specified |
| Gastric Cancer | Apoptosis | Chelerythrine | Not specified |
Experimental Protocols
The following are detailed, generalized protocols for assessing the biological activities of this compound.
Isolation of Chelerythrine from Chelidonium majus
This protocol can be adapted for the isolation of the parent compound, which can then be used for the synthesis of this compound.
Caption: Workflow for the isolation of chelerythrine.
Synthesis of this compound
This is a generalized representation of a potential synthetic route.
Caption: A potential synthetic pathway for this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
References
- 1. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]
- 2. burnettresearchlab.com [burnettresearchlab.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Dihydrochelerythrine - LKT Labs [lktlabs.com]
- 6. Chelerythrine - Wikipedia [en.wikipedia.org]
- 7. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethoxychelerythrine and its Parent Compound, Chelerythrine, as Protein Kinase C (PKC) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, there is a notable absence of scientific literature specifically investigating 6-ethoxychelerythrine as a Protein Kinase C (PKC) inhibitor. This guide will therefore focus on the extensively studied parent compound, chelerythrine, as a PKC inhibitor, a topic of both significant interest and some scientific debate. A dedicated section will address the known biological activities of this compound.
Introduction to Chelerythrine as a PKC Inhibitor
Chelerythrine is a benzophenanthridine alkaloid that has been identified as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1] PKC represents a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] The dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.
Chelerythrine was initially reported to be a potent and selective inhibitor of PKC with a half-maximal inhibitory concentration (IC50) of 0.66 µM.[4] It is believed to interact with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate-accepting substrate and a non-competitive inhibitor with respect to ATP.[4] However, it is important to note that some later studies have questioned the specificity and potency of chelerythrine as a direct PKC inhibitor, suggesting that some of its biological effects may be independent of PKC inhibition. Despite this controversy, chelerythrine remains a widely used tool in cell biology to study PKC-dependent signaling pathways.
Quantitative Data on Chelerythrine's PKC Inhibition
The following table summarizes the key quantitative parameters reported for the inhibition of Protein Kinase C by chelerythrine.
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 0.66 µM | Rat Brain PKC | [4] |
| Ki | Not Reported | Not Applicable | |
| Mechanism of Action | Competitive with respect to phosphate acceptor, non-competitive with respect to ATP | Rat Brain PKC | [4] |
The Derivative: this compound
A derivative of chelerythrine, this compound, has been isolated from the leaves and bark of Zanthoxylum monophyllum.[5] To date, the scientific literature on this specific compound is limited. Studies have reported its biological activity, demonstrating strong effects against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA).[5] However, there are currently no published studies evaluating the efficacy or mechanism of action of this compound as a Protein Kinase C inhibitor. Further research is required to determine if the addition of an ethoxy group at the 6-position modulates the PKC inhibitory activity observed in the parent compound, chelerythrine.
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the study of PKC inhibitors like chelerythrine.
Protein Kinase C Inhibition Assay (In Vitro)
This assay is fundamental to determining the direct inhibitory effect of a compound on PKC activity.
Objective: To quantify the inhibition of PKC catalytic activity by a test compound.
Materials:
-
Purified PKC isozymes
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
[γ-32P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
Test compound (e.g., Chelerythrine) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PKC, the lipid activators (phosphatidylserine and diacylglycerol), and the PKC substrate.
-
Add varying concentrations of the test compound to the reaction mixture and incubate for a predetermined time at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the paper/membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for PKC Activity
This type of assay assesses the effect of an inhibitor on PKC activity within a cellular context.
Objective: To measure the inhibition of PKC-mediated phosphorylation of a cellular substrate.
Materials:
-
Cultured cells known to have an active PKC signaling pathway (e.g., NIH 3T3, HEK293)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compound (e.g., Chelerythrine)
-
Cell lysis buffer
-
Antibodies specific for a known phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or ELISA equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) to induce PKC signaling.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of a specific PKC substrate using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensity (Western blot) or signal (ELISA) to determine the level of substrate phosphorylation.
-
Calculate the percentage of inhibition of phosphorylation at each concentration of the test compound compared to the stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling cascades and the logical flow of experiments is crucial for understanding the role of inhibitors.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by Chelerythrine.
Caption: Experimental workflow for evaluating a potential PKC inhibitor.
References
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. The protein kinase C (PKC) family of proteins in cytokine signaling in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical constituents, antimicrobial and antimalarial activities of Zanthoxylum monophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxychelerythrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxychelerythrine is a synthetic derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine. Chelerythrine, isolated from plants such as Chelidonium majus, is known for a wide range of biological activities, including its role as a potent inhibitor of Protein Kinase C (PKC). As an analogue, this compound is of significant interest to researchers for its potential pharmacological applications, which may mirror or diverge from its parent compound. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, details experimental methodologies for their determination, and explores the known signaling pathways of its parent compound, chelerythrine, to infer potential biological activities.
Physicochemical Properties
A thorough review of available literature and chemical supplier data provides the following physicochemical information for this compound. It is important to note that specific quantitative experimental values for several properties are not widely published.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₂₃H₂₃NO₅ | Multiple chemical suppliers |
| Molecular Weight | 393.44 g/mol | Calculated from molecular formula |
| Appearance | White to off-white powder | General description from suppliers |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | General information from suppliers |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature | |
| pKa | Data not available in cited literature | |
| logP | Data not available in cited literature | |
| CAS Number | 79559-55-0 and 7451-89-0 | Ambiguity exists across different chemical suppliers. Further verification is required. |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of a compound like this compound are outlined below. These are generalized methods that can be adapted for this specific molecule.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Determination of Solubility
Solubility is determined by observing the dissolution of the solute in a given solvent.
-
Apparatus: Glass vials or test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A known mass of this compound (e.g., 1 mg) is placed into a vial.
-
A known volume of the solvent (e.g., 1 mL of DMSO) is added.
-
The mixture is vortexed for a set period (e.g., 1-2 minutes) at room temperature.
-
Visual observation is used to determine if the solid has completely dissolved. If not, the mixture can be gently heated to assess temperature effects on solubility.
-
The process is repeated with different solvents to establish a solubility profile.
-
Determination of pKa and logP
The acid dissociation constant (pKa) and the partition coefficient (logP) are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Apparatus: UV-Vis spectrophotometer, pH meter, separatory funnel, HPLC.
-
pKa Determination (UV-Metric Method):
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol).
-
A series of aqueous buffer solutions with a range of known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value.
-
-
logP Determination (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Signaling Pathways and Biological Activity (Inferred from Chelerythrine)
Chelerythrine is a well-documented and potent inhibitor of Protein Kinase C (PKC) , with a reported IC₅₀ of 0.66 µM.[1] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[1] The inhibition of PKC is a key mechanism that underlies many of chelerythrine's observed biological effects.
Apoptosis Induction
Chelerythrine is known to induce apoptosis in various cancer cell lines.[2][3] This pro-apoptotic effect is mediated through multiple signaling pathways:
-
Mitochondrial Pathway: Chelerythrine can induce mitochondrial depolarization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[4][5] It has also been shown to inhibit the anti-apoptotic protein Bcl-xL.[6][7]
-
MAPK Pathway: Chelerythrine can activate the p38 and JNK MAP kinase pathways, which are involved in stress responses and can lead to apoptosis.[3][6]
-
Wnt/β-catenin Pathway: Some studies suggest that chelerythrine can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8]
The following diagrams illustrate the key signaling pathways influenced by chelerythrine.
References
- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
Structural Elucidation of 6-Ethoxychelerythrine Using NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Ethoxychelerythrine, a derivative of the well-studied benzophenanthridine alkaloid chelerythrine, presents a unique structural elucidation challenge. This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural assignment of this compound. The methodologies detailed herein are pivotal for the unambiguous characterization of such alkaloids, which is a critical step in drug discovery and development. This document outlines the core NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, and provides a detailed, albeit illustrative, dataset. Furthermore, it touches upon the potential biological relevance by exploring the signaling pathway of its parent compound, chelerythrine, a known inhibitor of Protein Kinase C (PKC).
Introduction to this compound
This compound belongs to the benzophenanthridine class of alkaloids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. It is a derivative of chelerythrine, a natural product found in plants of the Papaveraceae family[2]. The addition of an ethoxy group at the C-6 position can significantly alter the molecule's physicochemical properties and biological activity. Accurate structural elucidation is therefore paramount for understanding its structure-activity relationship (SAR) and for its potential development as a therapeutic agent. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the constitution and stereochemistry of such complex natural products.
Methodologies: NMR Experimental Protocols
The structural elucidation of this compound relies on a suite of NMR experiments. The following protocols are standard for the analysis of benzophenanthridine alkaloids and other small molecules.
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer, equipped with a cryoprobe for enhanced sensitivity.
1D NMR Spectroscopy:
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). A standard pulse program (e.g., 'zg30') is used with a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals, simplifying the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. It is invaluable for establishing the connectivity of proton spin systems within the molecule. A standard gradient-selected COSY (gCOSY) sequence is employed.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with their directly attached carbon atoms (¹JCH). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is one of the most important experiments for piecing together the molecular skeleton by connecting different spin systems, especially across quaternary carbons. The experiment is optimized for a long-range coupling constant of around 8 Hz.
Structural Elucidation Workflow
The process of elucidating the structure of this compound using NMR data follows a logical progression. The workflow diagram below illustrates the key steps involved in this process.
NMR Data and Interpretation
Disclaimer: The following NMR data for this compound is a hypothetical but chemically reasonable dataset derived from the known spectral data of its parent compound, chelerythrine, and related alkaloids. It is presented for illustrative purposes to guide researchers in the process of structural elucidation.
4.1. ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzophenanthridine core, the N-methyl group, the two methoxy groups, the methylenedioxy protons, and the newly introduced ethoxy group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| H-1 | 7.85 | d | 1H | 8.5 |
| H-4 | 7.70 | s | 1H | - |
| H-9 | 7.65 | d | 1H | 9.0 |
| H-10 | 7.20 | d | 1H | 9.0 |
| H-11 | 8.05 | s | 1H | - |
| H-6 | 6.50 | s | 1H | - |
| OCH₂O | 6.15 | s | 2H | - |
| 7-OCH₃ | 4.10 | s | 3H | - |
| 8-OCH₃ | 4.05 | s | 3H | - |
| N-CH₃ | 4.80 | s | 3H | - |
| 6-OCH₂CH₃ | 3.80 | q | 2H | 7.0 |
| 6-OCH₂CH ₃ | 1.30 | t | 3H | 7.0 |
4.2. ¹³C NMR Data
The ¹³C NMR spectrum will display signals for all 23 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 129.5 |
| C-2 | 115.0 |
| C-3 | 148.5 |
| C-4 | 108.0 |
| C-4a | 125.0 |
| C-4b | 132.0 |
| C-5 | 52.0 |
| C-6 | 95.0 |
| C-6a | 122.0 |
| C-7 | 150.0 |
| C-8 | 149.0 |
| C-8a | 120.0 |
| C-9 | 124.0 |
| C-10 | 118.0 |
| C-10a | 130.0 |
| C-11 | 105.0 |
| C-12 | 123.0 |
| C-12a | 135.0 |
| N-CH₃ | 48.0 |
| OCH₂O | 102.0 |
| 7-OCH₃ | 56.5 |
| 8-OCH₃ | 56.0 |
| 6-OC H₂CH₃ | 65.0 |
| 6-OCH₂C H₃ | 15.5 |
4.3. 2D NMR Interpretation
-
COSY: The COSY spectrum would confirm the coupling between H-9 and H-10 in one aromatic ring system. It would also show a clear correlation between the methylene and methyl protons of the ethoxy group.
-
HSQC: The HSQC spectrum would allow for the direct assignment of the protonated carbons. For example, the proton at δ 7.85 ppm (H-1) would correlate to the carbon at δ 129.5 ppm (C-1).
-
HMBC: The HMBC spectrum is key to confirming the overall structure. Key expected correlations would include:
-
The N-CH₃ protons (δ 4.80) to C-5 and C-6a.
-
The H-6 proton (δ 6.50) to C-5, C-6a, C-4b, and the carbon of the ethoxy group (6-OC H₂CH₃).
-
The methoxy protons (δ 4.10 and 4.05) to their respective aromatic carbons (C-7 and C-8).
-
The methylenedioxy protons (δ 6.15) to C-2 and C-3.
-
Biological Context: Signaling Pathway of Chelerythrine
While the specific biological activities of this compound are yet to be fully elucidated, its parent compound, chelerythrine, is a well-documented inhibitor of Protein Kinase C (PKC)[3][4]. PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis[5]. Chelerythrine is reported to be a potent and selective antagonist of PKC, acting competitively with respect to the phosphate acceptor and non-competitively with ATP[4][6]. The inhibition of PKC by chelerythrine can disrupt downstream signaling cascades, which is a key mechanism of its anticancer and anti-inflammatory effects[1]. The diagram below illustrates a simplified signaling pathway involving PKC that can be inhibited by chelerythrine.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural information is the foundation for further research into its biological activities and potential as a therapeutic agent. The inhibitory action of its parent compound, chelerythrine, on the PKC signaling pathway provides a compelling starting point for investigating the pharmacological profile of this novel derivative. This guide provides the necessary framework for researchers to confidently undertake the structural characterization of this compound and similar complex natural products.
References
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
In Vitro Anti-proliferative Effects of Chelerythrine: A Technical Guide
Disclaimer: This technical guide focuses on the in vitro anti-proliferative effects of Chelerythrine , the parent compound of 6-Ethoxychelerythrine. Due to a lack of available scientific literature on the specific anti-proliferative properties of this compound, this document summarizes the extensive research conducted on Chelerythrine to provide a comprehensive overview of the potential mechanisms and effects of this class of compounds.
Introduction
Chelerythrine, a benzophenanthridine alkaloid isolated from plants such as Chelidonium majus, has demonstrated significant anti-proliferative and cytotoxic activities against a wide range of cancer cell lines in vitro.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, makes it a compound of interest for cancer research and drug development professionals.[3][4] This guide provides an in-depth overview of the in vitro anti-proliferative effects of Chelerythrine, detailing its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used to elucidate these effects.
Quantitative Anti-proliferative Activity
The anti-proliferative activity of Chelerythrine has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for Chelerythrine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-N87 | Gastric Cancer | 3.81 | [5] |
| MKN45 | Gastric Cancer | Not explicitly stated, but showed similar cytotoxicity to NCI-N87 | [5] |
| AGS | Gastric Cancer | Not explicitly stated, but showed similar cytotoxicity to NCI-N87 | [5] |
| NB4 | Acute Promyelocytic Leukemia | 1.85 (for 6-cyano dihydrochelerythrine, a derivative) | [6] |
| MKN-45 | Gastric Adenocarcinoma | 12.72 (for 6-cyano dihydrochelerythrine, a derivative) | [6] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 8.5 - 13.6 | [3] |
Mechanism of Action: Signaling Pathways
Chelerythrine exerts its anti-proliferative effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Chelerythrine is a potent inducer of apoptosis in cancer cells through multiple mechanisms:
-
Mitochondrial Pathway: It can trigger the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[7][8] This is often mediated by the generation of reactive oxygen species (ROS).[7] Chelerythrine has also been identified as an inhibitor of the anti-apoptotic protein Bcl-xL, further promoting apoptosis.[8]
-
Caspase Activation: The release of cytochrome c leads to the activation of caspase-9 and subsequently the executioner caspase-3, which orchestrates the dismantling of the cell.[7]
-
ROS Generation: Chelerythrine treatment can lead to an increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptosis.[3][7]
-
Protein Kinase C (PKC) Inhibition: Chelerythrine is a known inhibitor of PKC, and this inhibition can disrupt signaling pathways that promote cell survival, thereby inducing apoptosis.[4]
Cell Cycle Arrest
Chelerythrine can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[3][9] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anti-proliferative effects of Chelerythrine.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Chelerythrine (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect the expression levels of key apoptosis-related proteins.[11]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Protocol:
-
Cell Lysis: Treat cells with Chelerythrine, then lyse the cells in a suitable lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[12]
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[13]
Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[13]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Chelerythrine, then harvest and wash them with PBS.[14]
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[14]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[14]
Conclusion
The available in vitro data strongly suggest that Chelerythrine is a potent anti-proliferative agent with a complex mechanism of action involving the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its ability to target multiple key cellular pathways highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to explore the therapeutic potential of Chelerythrine and its derivatives, including this compound, and to fully elucidate their mechanisms of action in different cancer contexts.
References
- 1. In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
6-Ethoxychelerythrine: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxychelerythrine, a benzophenanthridine alkaloid, has been identified as a naturally occurring compound with notable antimicrobial properties. Initially considered a potential artifact of isolation techniques involving ethanol, its presence has been confirmed in plant species such as Zanthoxylum monophyllum. This technical guide provides a comprehensive overview of the available scientific knowledge on this compound, including its discovery, proposed isolation strategies, and known biological activities. Due to the limited availability of detailed experimental data in the public domain, this guide synthesizes the current understanding and provides a framework for future research and development.
Introduction
This compound is a derivative of the well-studied alkaloid chelerythrine. The addition of an ethoxy group at the C-6 position distinguishes it from its parent compound and likely influences its biological activity and pharmacokinetic profile. While chelerythrine has been extensively investigated for its diverse pharmacological effects, including protein kinase C (PKC) inhibition, this compound is an emerging molecule of interest, particularly for its potent antimicrobial action against clinically relevant pathogens.
Discovery and Natural Occurrence
Contrary to initial hypotheses suggesting it was an artifact formed by the reaction of chelerythrine with ethanol during extraction, this compound has been isolated as a natural product from the leaves and bark of Zanthoxylum monophyllum.[1] This discovery is significant as it establishes the compound as a constituent of the plant's secondary metabolism and a valid target for phytochemical investigation and pharmacological screening.
Physicochemical Properties and Characterization
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃NO₅ | |
| Molecular Weight | 393.44 g/mol | |
| CAS Number | 79559-55-0 | |
| Class | Benzophenanthridine Alkaloid | |
| Known Biological Activity | Antibacterial, Antimalarial | [1] |
| Purity (Commercial) | ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzophenanthridine core, methoxy groups, the methylenedioxy bridge, and the N-methyl group. The key distinguishing feature would be the signals corresponding to the ethoxy group, likely a triplet for the methyl protons and a quartet for the methylene protons, and the signal for the proton at the C-6 position.
-
¹³C NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton, with distinct chemical shifts for the quaternary carbons of the aromatic rings, the methoxy carbons, the methylenedioxy carbon, the N-methyl carbon, and the carbons of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of this compound. The fragmentation pattern would provide valuable structural information, likely showing losses of the ethoxy group and other characteristic fragments of the benzophenanthridine core.
Proposed Isolation and Purification Protocol
While a specific, detailed protocol for the isolation of this compound from Zanthoxylum monophyllum is not available in the reviewed literature, a general methodology can be proposed based on standard procedures for the extraction of alkaloids from plant materials.
Extraction Workflow
References
Unveiling the Fluorescent Landscape of 6-Ethoxychelerythrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent properties of 6-Ethoxychelerythrine (ECH), a derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine. While direct quantitative data on the intrinsic fluorescence of pure this compound is limited in publicly available literature, this document synthesizes the current understanding of its fluorescent behavior in protic solvents, where it undergoes structural transformations, giving rise to fluorescent species. This guide also details the known modulation of key signaling pathways by its parent compound, chelerythrine, and provides comprehensive experimental protocols for the characterization of such fluorescent molecules.
Fluorescent Properties in Protic Solvents
This compound is often considered an artifact produced from the reaction of chelerythrine with ethanol during extraction and purification processes. In protic solvents like methanol, both this compound and chelerythrine can undergo nucleophilic and exchange reactions, leading to the formation of a common product, 6-methoxy-5,6-dihydrochelerythrine (MCH). The fluorescence observed in such solutions is therefore characteristic of the resulting chemical species.
When diluted with water, MCH can convert to the positively charged chelerythrine ion (CH+), which exhibits fluorescence at approximately 550 nm under acidic and near-neutral conditions. As the pH of the aqueous solution increases, CH+ can be converted to 6-hydroxy-5,6-dihydrochelerythrine (CHOH), which fluoresces at around 410 nm. The fluorescence of these derivatives is significantly stronger than that of the CH+ ion.
Quantitative Fluorescence Data of Chelerythrine Derivatives
| Compound | Solvent/Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φf) | Reference |
| 6-methoxy-5,6-dihydrochelerythrine (MCH) | Methanol | Not specified | ~400 nm | 0.13 | Cao et al., 2022 |
| Chelerythrine ion (CH+) | Acidic aqueous solution | 270 nm or 315 nm | ~550 nm | Not specified | Cao et al., 2022 |
| 6-hydroxy-5,6-dihydrochelerythrine (CHOH) | High pH aqueous solution | 279 nm | ~410 nm | 0.15 | Cao et al., 2022 |
Experimental Protocols
Characterization of Fluorescent Properties
This protocol outlines a general procedure for characterizing the fluorescent properties of a compound like this compound.
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of the sample in a chosen solvent.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of spectroscopic grade (e.g., methanol, ethanol, water with controlled pH)
-
Fluorescence standard with a known quantum yield (e.g., L-tryptophan, quinine sulfate)
-
The compound to be analyzed (this compound)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a solution of the fluorescence standard in the same solvent, if possible. The absorbance of the standard at the excitation wavelength should be similar to that of the sample.
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the most concentrated sample solution to determine the wavelength(s) of maximum absorbance (λmax). These will be used as the initial excitation wavelengths for fluorescence measurements.
-
Ensure that the absorbance of the solutions used for fluorescence measurements is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Fluorescence Spectroscopy:
-
Emission Spectrum:
-
Set the fluorometer's excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).
-
-
Excitation Spectrum:
-
Set the fluorometer's emission wavelength to the λem determined from the emission spectrum.
-
Scan a range of wavelengths shorter than the emission wavelength to record the fluorescence excitation spectrum. The peak of this spectrum should correspond to the absorption spectrum.
-
-
-
Quantum Yield Determination (Relative Method):
-
The quantum yield (Φf) can be determined relative to a standard of known quantum yield (Φstd) using the following equation: Φf = Φstd * (I / Istd) * (Astd / A) * (n^2 / nstd^2) Where:
-
I and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n and nstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
-
Measure the absorbance of the sample and standard solutions at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard under identical instrument settings (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard to obtain I and Istd.
-
Calculate the quantum yield using the formula above. The measurement of fluorescence quantum yield was estimated with L-tryptophan (quantum yield 0.14) as the reference.
-
Experimental Workflow for Fluorescence Characterization
Modulation of Signaling Pathways by Chelerythrine
Chelerythrine, the parent compound of this compound, is known to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway
Chelerythrine has been shown to suppress inflammation by modulating the Nuclear Factor kappa-B (NF-κB) pathway. It can reduce the nuclear translocation of the NF-κB p65 subunit, thereby decreasing the expression of pro-inflammatory genes. This effect is often mediated through the activation of the Nrf2 pathway.
6-Ethoxychelerythrine's Interaction with DNA and RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between the benzophenanthridine alkaloid 6-ethoxychelerythrine and nucleic acids. Due to a lack of direct studies on this compound, this document focuses primarily on the well-documented interactions of its parent compound, chelerythrine, with DNA and RNA. A comparative analysis of the physicochemical properties of chelerythrine and this compound is included to extrapolate the potential binding behavior of the ethoxy derivative. This guide summarizes key quantitative data, details common experimental protocols, and presents visual representations of experimental workflows to facilitate further research and drug development efforts.
Introduction
Chelerythrine is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The primary mechanism of action for many of these effects is believed to be its interaction with nucleic acids.[1] this compound, a derivative of chelerythrine, is also a subject of interest, though its direct interactions with DNA and RNA have not been extensively studied.
A key aspect of chelerythrine and its derivatives is their existence in two forms in aqueous solution: a positively charged iminium form and a neutral alkanolamine form.[2][3] The iminium form is considered to be the active species that interacts with nucleic acids. A comparative study has shown that both chelerythrine and this compound exhibit similar structural transformations in protic solvents, suggesting that findings regarding the DNA/RNA interactions of chelerythrine can likely provide a foundational understanding for this compound.[2][3]
Interaction with DNA
The interaction of chelerythrine with DNA has been extensively investigated through various biophysical techniques. The predominant mode of binding is determined to be intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix.[1][4] This intercalation is a cooperative process, meaning the binding of one molecule facilitates the binding of subsequent molecules.[1][4]
Quantitative Data
The binding affinity of chelerythrine for double-stranded DNA (dsDNA) is in the order of 106 M-1.[1][4] The binding is significantly weaker for heat-denatured and single-stranded DNA, indicating a preference for the double-helical structure.[1][4]
| Parameter | Value | Nucleic Acid | Reference |
| Binding Constant (K) | ~106 M-1 | dsDNA | [1][4] |
| Binding Site Size (n) | 3.4 base pairs | Calf Thymus DNA | [1] |
| Thermodynamics | Enthalpy and Entropy driven | dsDNA, ssDNA, hdDNA | [1][4] |
Table 1: Summary of Quantitative Data for Chelerythrine-DNA Interaction.
Experimental Protocols
A variety of experimental techniques are employed to characterize the interaction of chelerythrine with DNA.
-
UV-Visible Absorption Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the alkaloid upon addition of DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the absorption maxima.[1]
-
Fluorescence Spectroscopy: The intrinsic fluorescence of chelerythrine is sensitive to its environment. Binding to DNA generally leads to an enhancement of its fluorescence intensity.[1][4] Fluorescence quenching experiments using agents like potassium iodide (KI) can provide insights into the accessibility of the bound molecule, further supporting the intercalation model.[1][4]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon binding of the ligand. Intercalation can induce changes in the CD spectrum of DNA, reflecting alterations in its helical structure.[1]
-
Viscosity Measurements: Intercalating agents increase the length of the DNA helix, leading to an increase in the viscosity of the DNA solution. This method provides strong evidence for the intercalative binding mode.[1]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS).[1]
Interaction with RNA
The interaction of chelerythrine with RNA has also been reported, though in less detail compared to DNA. Similar to its interaction with DNA, chelerythrine is believed to intercalate into the helical regions of RNA molecules. The binding affinity and specificity for different RNA structures, such as double-stranded RNA (dsRNA) and transfer RNA (tRNA), are areas of ongoing research.
The Role of the 6-Ethoxy Group
Direct experimental data on the interaction of this compound with DNA and RNA is currently unavailable. However, based on a comparative study of chelerythrine and this compound, some inferences can be drawn. The study revealed that in protic solvents like methanol, both compounds are converted to a common intermediate, 6-methoxy-5,6-dihydrochelerythrine.[2] In aqueous solutions, they exist in a pH-dependent equilibrium between the charged iminium and neutral alkanolamine forms.[2][3]
This similarity in chemical behavior suggests that this compound likely interacts with DNA and RNA through a similar intercalative mechanism as chelerythrine. The presence of the ethoxy group at the 6-position could potentially influence the binding affinity and kinetics due to steric and electronic effects. The bulkier ethoxy group might slightly hinder the intercalation process compared to the methoxy group that can be formed from chelerythrine in methanol, or the hydroxyl group in the alkanolamine form. Further experimental studies are required to quantify these potential differences.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for studying the interaction of compounds like this compound with DNA.
Caption: Workflow for Spectroscopic Analysis of DNA/RNA Interaction.
Caption: Workflow for Hydrodynamic and Calorimetric Studies.
Conclusion and Future Directions
The interaction of chelerythrine with DNA is well-characterized, with intercalation being the primary binding mode. While direct experimental data for this compound is lacking, its structural and chemical similarity to chelerythrine suggests a comparable mechanism of interaction with nucleic acids. The presence of the 6-ethoxy group may modulate the binding affinity and kinetics, a hypothesis that warrants experimental verification.
Future research should focus on conducting detailed biophysical studies on the interaction of this compound with both DNA and various RNA structures. Determining its binding constants, thermodynamic parameters, and any sequence or structural specificity will be crucial for understanding its biological activity and for the rational design of novel therapeutics targeting nucleic acids.
References
- 1. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study on the interaction of the putative anticancer alkaloids, sanguinarine and chelerythrine, with single- and double-stranded, and heat-denatured DNAs [tandf.figshare.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of 6-Ethoxychelerythrine in Plasma
Introduction
6-Ethoxychelerythrine is a synthetic derivative of the natural benzophenanthridine alkaloid chelerythrine. It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.
-
Materials:
-
Blank plasma
-
This compound stock solution (1 mg/mL in DMSO)
-
Internal Standard (IS) stock solution (e.g., a structurally similar and stable isotope-labeled compound, 1 mg/mL in DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Spike blank plasma with the appropriate concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (excluding blanks used for matrix assessment).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2. Liquid Chromatography (LC) Method
The chromatographic conditions are optimized to achieve good separation of this compound from endogenous plasma components and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to ensure efficient separation and elution of the analyte. A typical gradient might be:
Time (min) % Mobile Phase B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS/MS) Method
The mass spectrometer is operated in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) for sensitive and selective detection.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: The precursor and product ion transitions for this compound and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer. Hypothetical MRM transitions are provided below:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]+ Fragment 1 Optimized value [M+H]+ Fragment 2 Optimized value Internal Standard [M+H]+ Fragment 1 Optimized value | | [M+H]+ | Fragment 2 | Optimized value |
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 105.3 | 4.8 |
| 5 | 0.058 | 98.7 | 3.5 |
| 10 | 0.115 | 101.2 | 2.1 |
| 50 | 0.592 | 99.5 | 1.8 |
| 100 | 1.180 | 100.8 | 1.5 |
| 500 | 5.950 | 99.1 | 1.2 |
| 1000 | 11.920 | 100.3 | 1.0 |
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.2 |
| Medium QC | 80 | 81.2 | 101.5 | 2.5 |
| High QC | 800 | 795.8 | 99.5 | 1.9 |
Mandatory Visualization
Application Notes and Protocols: 6-Ethoxychelerythrine Cell Viability MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxychelerythrine is a synthetic derivative of chelerythrine, a benzophenanthridine alkaloid that has demonstrated a range of biological activities, including anticancer properties. The assessment of cell viability is a critical step in the evaluation of novel therapeutic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This document provides a detailed protocol for conducting an MTT assay to evaluate the effect of this compound on the viability of cancer cells.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active cells.[1][2] The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]
Experimental Protocol: this compound MTT Cell Viability Assay
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound against various human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes only and should be experimentally determined.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.2 |
| A549 | Lung Cancer | 15.8 |
| HepG2 | Liver Cancer | 10.4 |
| U87 | Glioblastoma | 9.1 |
Visualizations
Experimental Workflow: MTT Assay
References
Application Notes and Protocols for 6-Ethoxychelerythrine in Fluorescence Microscopy
Disclaimer: The following application notes and protocols are based on the available physicochemical properties of 6-Ethoxychelerythrine. As of the current literature search, specific applications of this compound as a fluorescent probe in cellular or tissue imaging have not been extensively documented. The protocols provided are general methodologies for fluorescence microscopy and should be adapted and optimized for any specific experimental context.
Introduction
This compound (ECH) is a derivative of the benzophenanthridine alkaloid Chelerythrine (CH). It is often considered an artifact produced during the extraction of chelerythrine with ethanol.[1] The fluorescence properties of ECH are highly dependent on the solvent environment, particularly the protic nature and pH of the solvent.[1][2] These characteristics suggest its potential, though not yet established, use as a fluorescent probe in various microscopy applications. This document summarizes its known fluorescence properties and provides generalized protocols for its hypothetical application in fluorescence microscopy.
Physicochemical and Fluorescence Data
The fluorescence emission of this compound is not static; it undergoes structural transformations in protic solvents, leading to different fluorescent species. The key fluorescent species and their properties are summarized in the table below.[1][2]
| Fluorescent Species | Formation Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Notes |
| 6-methoxy-5,6-dihydrochelerythrine (MCH) | ECH in methanol | Not Specified | ~400 | 0.13 | Formed through a nucleophilic reaction with methanol.[1][2] |
| 6-hydroxy-5,6-dihydrochelerythrine (CHOH) | ECH in alkaline aqueous solution (e.g., pH 11.0) | Not Specified | ~410 | 0.15 | Exhibits stronger fluorescence than the CH+ form.[1][2] |
| Chelerythrine cation (CH+) | MCH diluted in acidic to near-neutral aqueous solution | Not Specified | ~550 | Not Specified | Has significantly weaker fluorescence intensity compared to MCH and CHOH.[1][2] The transition between CHOH and CH+ is pH-dependent.[1] |
Potential Applications in Fluorescence Microscopy
Based on its pH-dependent fluorescence, this compound could hypothetically be explored as:
-
A pH-sensitive probe: The shift in emission from ~410 nm in alkaline conditions to a weakly fluorescent 550 nm species in acidic/neutral conditions could be exploited to study pH changes in cellular compartments or the extracellular environment.
-
A probe for solvent polarity: Its reactivity in protic solvents suggests its fluorescence may be sensitive to the polarity of its microenvironment.
Experimental Protocols
The following are generalized protocols for live-cell imaging and fixed-cell staining. These should serve as a starting point for researchers wishing to evaluate this compound as a fluorescent probe.
Protocol 1: Live-Cell Imaging with this compound
This protocol outlines the steps for staining living cells to observe the intracellular distribution and behavior of the probe.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency (typically 50-70%) in appropriate growth medium.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium) to the desired final concentration. Note: The optimal concentration needs to be determined empirically, but a starting range of 1-10 µM is suggested.
-
-
Cell Staining:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with the imaging buffer.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.
-
Wash the cells two to three times with the imaging buffer to remove excess probe.
-
Add fresh imaging buffer to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the expected emission wavelengths (e.g., a DAPI filter for the 410 nm emission and a TRITC/Rhodamine filter for the 550 nm emission).
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Protocol 2: Fixed-Cell Staining with this compound
This protocol is for staining cells that have been chemically fixed.
-
Cell Preparation and Fixation:
-
Plate and grow cells on coverslips as described for live-cell imaging.
-
Aspirate the growth medium and wash once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the this compound staining solution in PBS at the desired concentration.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with suitable filter sets.
-
Visualizations
Diagram 1: pH-Dependent Structural Transformation of this compound
Caption: Chemical transformations of this compound in different solvent environments.
Diagram 2: Experimental Workflow for Evaluating a Novel Fluorescent Probe
Caption: General workflow for the evaluation of a new fluorescent probe in cell-based assays.
References
- 1. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 6-Ethoxychelerythrine in Mouse Models
Introduction
6-Ethoxychelerythrine is a derivative of Chelerythrine, a benzophenanthridine alkaloid isolated from plants such as Chelidonium majus.[1] Chelerythrine has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] In vivo studies in mouse models have shown its potential in treating conditions like endotoxic shock, colorectal cancer, and non-small-cell lung cancer.[2][3][4] The proposed mechanisms of action for Chelerythrine involve the inhibition of Protein Kinase C (PKC), modulation of the MAPK and NF-κB signaling pathways, and induction of apoptosis.[5][6][7][8]
These notes provide a comprehensive guide for researchers and drug development professionals on the potential in vivo administration of this compound in mouse models, based on the data available for Chelerythrine.
Data Presentation: Quantitative In Vivo Data for Chelerythrine
The following tables summarize quantitative data from in vivo studies using Chelerythrine in various mouse models. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vivo Anti-Inflammatory Efficacy of Chelerythrine
| Mouse Model | Administration Route | Dosage Range | Treatment Schedule | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced endotoxic shock | Oral (p.o.) | 1, 5, and 10 mg/kg | Pretreatment 1 and 12 hours before LPS injection | Decreased production of IL-6 and TNF-α; attenuated lung histopathological changes. | [4] |
Table 2: In Vivo Anti-Cancer Efficacy of Chelerythrine
| Mouse Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Nude mice xenograft | Colorectal Cancer | Intraperitoneal (i.p.) | 3 mg/kg | Every 6 days for 3 weeks | Inhibited tumor growth. | [3] |
| Nude mice metastasis model | Non-Small-Cell Lung Cancer (A549 cells) | Oral (p.o.) | Not specified (high doses) | Not specified | Inhibited lung metastasis. | [2] |
| Dalton's lymphoma bearing BALB/c mice | Lymphoma | Not specified | 1.25 mg/kg and 2.5 mg/kg | Not specified | Increased survival duration at 2.5 mg/kg. | [9] |
| Nude mice xenograft | Renal Cancer | Not specified | Not specified | Not specified | Reduced tumor growth. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of Chelerythrine in mouse models. These can be adapted for this compound.
General Animal Handling and Care
-
Animal Strain: Select an appropriate mouse strain based on the experimental model (e.g., BALB/c for immunology studies, nude mice for xenografts).
-
Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before starting the experiments.
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of Chelerythrine (Adaptable for this compound)
-
Formulation:
-
For Oral Administration (p.o.): Dissolve Chelerythrine chloride in sterile saline or distilled water. The final concentration should be adjusted to deliver the desired dose in a volume of 100-200 µL.
-
For Intraperitoneal Injection (i.p.): Dissolve Chelerythrine chloride in a vehicle suitable for injection, such as sterile saline or a solution containing a low percentage of DMSO and/or Tween 80 to aid solubility, followed by dilution in saline. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.
-
-
Administration:
-
Oral Gavage: Use a proper-sized gavage needle to administer the solution directly into the stomach.
-
Intraperitoneal Injection: Inject the solution into the peritoneal cavity using a 25-27 gauge needle.
-
Protocol for LPS-Induced Endotoxic Shock Model
-
Animal Grouping: Randomly divide mice into control and treatment groups (n=6-10 per group).
-
Pretreatment: Administer this compound (or vehicle control) orally at the desired doses (e.g., 1, 5, 10 mg/kg) at 12 hours and 1 hour before LPS challenge.
-
Induction of Endotoxemia: Inject mice intraperitoneally with a single dose of LPS (e.g., 1 mg/kg).
-
Monitoring: Monitor the mice for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior. Survival rates can be monitored for a specified period (e.g., 48-72 hours).
-
Sample Collection: At a predetermined time point (e.g., 6-24 hours post-LPS), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Histopathology: Euthanize the mice and collect lung tissues for histopathological examination to assess inflammation and tissue damage.
Protocol for Colorectal Cancer Xenograft Model
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116, HT-29) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 3-4 days. The volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound (or vehicle control) intraperitoneally at the desired dose (e.g., 3 mg/kg) on a specified schedule (e.g., every 6 days).
-
Endpoint: Continue treatment for a defined period (e.g., 3 weeks) or until the tumors in the control group reach a predetermined size.
-
Data Collection: At the end of the experiment, euthanize the mice, dissect the tumors, and measure their weight. Monitor the body weight of the mice throughout the study as an indicator of toxicity.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by Chelerythrine
The following diagrams illustrate the key signaling pathways that are reportedly modulated by Chelerythrine.
Caption: Signaling pathways modulated by Chelerythrine.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general experimental workflow for in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelerythrine alleviates inflammation and angiogenesis in a mouse rosacea model via suppressing the NF-κB/p38 MAPK/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in HeLa Cells with 6-Ethoxychelerythrine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is limited publicly available scientific literature specifically detailing the effects of 6-Ethoxychelerythrine on HeLa cells. The following application notes and protocols are based on established methodologies for studying apoptosis in HeLa cells induced by other chemical compounds. These should serve as a comprehensive guide to be adapted and optimized for research on this compound.
Introduction to this compound
This compound is a derivative of the natural benzophenanthridine alkaloid Chelerythrine. While the parent compound is known to exhibit a range of biological activities, including anticancer effects, the specific mechanisms of this compound are a promising area of investigation. This document outlines protocols to explore its potential to induce apoptosis, a form of programmed cell death, in human cervical cancer (HeLa) cells. Understanding its mechanism of action is a critical step in evaluating its therapeutic potential.
Potential Mechanism of Action
Based on the known actions of similar compounds, this compound may induce apoptosis in HeLa cells through one or more of the following signaling cascades:
-
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the regulation by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.[1] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptosis.[1][2][3]
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.[1][2]
-
Endoplasmic Reticulum (ER) Stress Pathway: Disruption of ER homeostasis can trigger the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis through the activation of specific caspases like caspase-12.[4][5]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed HeLa cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis and flow cytometry).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare various concentrations of this compound in the culture medium. A preliminary dose-response experiment is recommended to determine the optimal concentration range.
-
Replace the existing medium with the medium containing this compound.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed HeLa cells (5x10³ cells/well) in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Example Data: Cell Viability of HeLa Cells Treated with this compound
| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 5.5 |
| 5 | 75 ± 5.1 | 62 ± 3.9 | 51 ± 4.7 |
| 10 | 58 ± 4.6 | 41 ± 3.5 | 32 ± 3.9 |
| 25 | 35 ± 3.9 | 22 ± 2.8 | 15 ± 2.4 |
| 50 | 18 ± 2.5 | 9 ± 1.9 | 6 ± 1.5 |
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Example Data: Apoptosis Rate in HeLa Cells Treated with this compound for 48 hours
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 10 | 60.1 ± 3.5 | 15.8 ± 2.2 | 20.5 ± 2.8 | 3.6 ± 1.1 |
| 25 | 32.7 ± 4.2 | 28.4 ± 3.1 | 35.1 ± 3.9 | 3.8 ± 1.3 |
| 50 | 15.9 ± 2.8 | 35.6 ± 4.5 | 42.3 ± 5.1 | 6.2 ± 1.9 |
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protocol:
-
Treat HeLa cells with this compound in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Example Data: Relative Protein Expression in HeLa Cells Treated with this compound for 48 hours
| Concentration (µM) | Bcl-2 (anti-apoptotic) | Bax (pro-apoptotic) | Cleaved Caspase-3 | Cleaved PARP |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 1.85 | 2.50 | 2.30 |
| 25 | 0.38 | 2.90 | 4.80 | 4.65 |
| 50 | 0.15 | 4.20 | 7.10 | 6.90 |
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of apoptosis. JC-1 is a common fluorescent probe used for this purpose.
-
Protocol:
-
Seed and treat HeLa cells with this compound.
-
Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. In healthy cells, JC-1 forms aggregates with red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers with green fluorescence.
-
Calculate the ratio of red to green fluorescence to quantify the change in ΔΨm.
-
Example Data: Change in Mitochondrial Membrane Potential in HeLa Cells
| Concentration (µM) | Red/Green Fluorescence Ratio (relative to control) |
| 0 (Control) | 1.00 |
| 10 | 0.68 |
| 25 | 0.42 |
| 50 | 0.21 |
Visualizations
Caption: Experimental workflow for investigating this compound in HeLa cells.
Caption: Hypothetical intrinsic signaling pathway for this compound-induced apoptosis.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. dovepress.com [dovepress.com]
- 5. Apoptotic cell death “Nixed” by an ER–mitochondrial necrotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for High-Throughput Screening with 6-Ethoxychelerythrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxychelerythrine is a benzophenanthridine alkaloid that has demonstrated significant biological activity. As a derivative of chelerythrine, a known inhibitor of Protein Kinase C (PKC) and an inducer of apoptosis, this compound is a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide an overview of its known activities and detailed protocols for its use in HTS assays, focusing on its antimicrobial properties and potential as a modulator of key cellular signaling pathways.
Chemical Information
| Property | Value |
| IUPAC Name | 1,2-Dimethoxy-12-methyl-6-ethoxy-[1][2]benzodioxolo[5,6-c]phenanthridin-12-ium |
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.44 g/mol |
| CAS Number | 79559-55-0 |
Known Biological Activities and Quantitative Data
Research has primarily focused on the antimicrobial and antimalarial activities of this compound. The following table summarizes the available quantitative data.
| Organism | Assay Type | Activity | Reference |
| Aspergillus fumigatus | Antifungal Susceptibility | Strong Activity | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Susceptibility | Strong Activity | [1] |
| Plasmodium falciparum | Antimalarial Assay | Weak Activity | [1] |
High-Throughput Screening Protocols
Given the known activities of this compound and its parent compound, the following HTS protocols are recommended for screening and characterizing its biological effects.
Antimicrobial Susceptibility HTS Protocol
This protocol is designed to screen for antimicrobial activity in a high-throughput format using a broth microdilution method.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Materials:
-
96-well or 384-well clear, flat-bottom microplates
-
Bacterial or fungal cultures in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Resazurin sodium salt solution (viability indicator)
-
Multichannel pipettes and automated liquid handling system
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound directly in the microplates using an automated liquid handler.
-
Inoculum Preparation: Dilute the microbial culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the prepared inoculum to each well of the microplate containing the diluted compound. Include positive controls (microbes in medium without compound) and negative controls (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Viability Assessment: Add Resazurin solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) using a plate reader. A decrease in signal compared to the positive control indicates inhibition of microbial growth.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.
References
Application Notes and Protocols: Western Blot Analysis of PKC Downstream Targets Following 6-Ethoxychelerythrine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis.[1][2][3] The dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[4] 6-Ethoxychelerythrine is a derivative of the benzophenanthridine alkaloid chelerythrine. While chelerythrine is known to have cytotoxic effects and can induce apoptosis, its mechanism is not exclusively dependent on PKC inhibition.[5] This document provides a detailed protocol for investigating the effects of this compound on the expression and phosphorylation status of key downstream targets of the PKC signaling pathway using Western blot analysis. The presented data is hypothetical and serves to illustrate the expected outcomes of such an investigation.
The activation of PKC can trigger multiple downstream signaling cascades.[6] For instance, PKC can influence the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1][6] Additionally, PKC signaling can impact the PI3K/Akt pathway, another key regulator of cell survival and apoptosis. Downstream effectors of these pathways include proteins that regulate the cell cycle and apoptosis, such as Bcl-2 family members and caspases.[7]
This document outlines the materials and procedures for cell culture and treatment with this compound, preparation of cell lysates, and subsequent analysis by Western blotting to probe the phosphorylation state of ERK (p-ERK) and Akt (p-Akt), as well as the expression levels of the anti-apoptotic protein Bcl-2 and the key executioner caspase, cleaved Caspase-3.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis of cell lysates treated with varying concentrations of this compound for 24 hours. The data represents the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on the Phosphorylation of ERK and Akt
| Treatment Concentration (µM) | Relative p-ERK/Total ERK Intensity (Mean ± SD) | Relative p-Akt/Total Akt Intensity (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 1.00 ± 0.06 |
| 1 | 0.75 ± 0.05 | 0.82 ± 0.07 |
| 5 | 0.42 ± 0.04 | 0.51 ± 0.05 |
| 10 | 0.18 ± 0.03 | 0.25 ± 0.04 |
Table 2: Effect of this compound on the Expression of Apoptotic Markers
| Treatment Concentration (µM) | Relative Bcl-2/β-actin Intensity (Mean ± SD) | Relative Cleaved Caspase-3/β-actin Intensity (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.09 | 1.00 ± 0.11 |
| 1 | 0.88 ± 0.07 | 1.52 ± 0.15 |
| 5 | 0.61 ± 0.06 | 3.25 ± 0.28 |
| 10 | 0.35 ± 0.04 | 5.89 ± 0.41 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well in the appropriate growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete growth medium to the final desired concentrations (e.g., 1, 5, and 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Replace the medium in each well with the prepared treatment media and incubate for the desired time period (e.g., 24 hours).
II. Preparation of Cell Lysates
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[8]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8]
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Sonicate the lysate for 10-15 seconds to shear DNA and increase protein yield.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
III. Western Blot Analysis
-
Sample Preparation: Mix an appropriate amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9][10]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9] For phosphorylated proteins, BSA is often the preferred blocking agent.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK, mouse anti-Bcl-2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To probe for total proteins or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-blocked and re-probed with the next primary antibody.
Mandatory Visualization
Caption: Hypothetical PKC signaling pathway modulated by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of the investigation.
References
- 1. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 2. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases [mdpi.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: 6-Ethoxychelerythrine in Combination with Cisplatin for Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cisplatin is a cornerstone of chemotherapy for various malignancies, including lung, ovarian, and testicular cancers.[1] Its primary mechanism of action involves binding to nuclear DNA, forming adducts that trigger DNA damage responses, cell cycle arrest, and ultimately apoptosis.[1][2][3][4][5] However, the clinical efficacy of cisplatin is often limited by the development of drug resistance and significant side effects.[1][2] Combination therapy, which utilizes agents with complementary mechanisms of action, represents a promising strategy to enhance the therapeutic index of cisplatin.
6-Ethoxychelerythrine is a semi-synthetic derivative of chelerythrine, a benzophenanthridine alkaloid found in plants such as Chelidonium majus. While direct studies on the anticancer effects of this compound are limited, extensive research on the parent compound, chelerythrine, and related alkaloids like sanguinarine, has demonstrated potent anti-tumor activities.[2][4][6] These compounds are known to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in cancer progression, such as MAPK, PI3K/AKT, and STAT3.[2][4][7][8]
This document provides detailed application notes and protocols for investigating the potential synergistic effects of this compound in combination with cisplatin for cancer therapy. The protocols outlined below are based on the known mechanisms of cisplatin and the presumed anticancer properties of this compound, extrapolated from studies on chelerythrine and other benzophenanthridine alkaloids.
Principle of the Combination Therapy
The rationale for combining this compound with cisplatin lies in the potential for synergistic or additive cytotoxicity through multi-targeted effects. Cisplatin directly induces DNA damage, a potent trigger for apoptosis.[1][2][4][5] Chelerythrine, the parent compound of this compound, has been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and modulation of the Bcl-2 family of proteins.[2][7][9][10]
By targeting distinct but convergent cell death pathways, the combination of this compound and cisplatin may:
-
Enhance Apoptotic Signaling: Potentiate the apoptotic cascade initiated by cisplatin-induced DNA damage.
-
Overcome Cisplatin Resistance: Circumvent resistance mechanisms that involve upregulation of anti-apoptotic proteins or enhanced DNA repair, which may be targeted by this compound.
-
Allow for Dose Reduction: Achieve a significant anti-tumor effect at lower concentrations of each agent, potentially reducing dose-related toxicities.
Data Presentation
Table 1: In Vitro Cytotoxicity of Chelerythrine and Sanguinarine in Various Cancer Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values for chelerythrine and sanguinarine, which can serve as a reference for designing initial dose-response studies with this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Chelerythrine | Human prostate cancer (PC-3) | 5.2 | 24 | [10] |
| Chelerythrine | Human prostate cancer (PC-3) | 3.8 | 48 | [10] |
| Chelerythrine | Human prostate cancer (DU145) | 6.1 | 24 | [10] |
| Chelerythrine | Human prostate cancer (DU145) | 4.3 | 48 | [10] |
| Sanguinarine | Human melanoma (A375) | < 0.55 µg/mL | Not Specified | [11] |
| Sanguinarine | Human melanoma (G-361) | < 0.55 µg/mL | Not Specified | [11] |
| Sanguinarine | Human melanoma (SK-MEL-3) | < 0.55 µg/mL | Not Specified | [11] |
Note: The cytotoxicity of this compound should be empirically determined for the specific cancer cell lines under investigation.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat cells with varying concentrations of this compound alone, cisplatin alone, or a combination of both. Include a vehicle control (DMSO) and an untreated control.
-
For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used to assess for synergy.
-
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each compound alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of the combination treatment on key signaling proteins involved in apoptosis and cell survival.
Materials:
-
Cancer cell line of interest
-
This compound and Cisplatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
Caption: Proposed mechanism of synergistic action.
Caption: Workflow for cell viability assessment.
Caption: Western blot analysis workflow.
Troubleshooting
-
High Variability in Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multi-channel pipette for drug additions to minimize timing differences.
-
Low Protein Yield: Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption (e.g., sonication) if necessary. Always add protease and phosphatase inhibitors to the lysis buffer.
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer by checking the gel post-transfer. Use a fresh chemiluminescent substrate.
Conclusion
The combination of this compound and cisplatin presents a novel and potentially effective strategy for cancer therapy. The provided protocols offer a framework for the preclinical evaluation of this combination. Based on the known anti-cancer properties of the parent compound chelerythrine, it is hypothesized that this compound may enhance the efficacy of cisplatin by targeting complementary cell death and survival pathways. Further in vitro and subsequent in vivo studies are warranted to validate this therapeutic approach.
References
- 1. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chelerythrine - Wikipedia [en.wikipedia.org]
- 7. Chelerythrine induces apoptosis via ROS‐mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 6-Ethoxychelerythrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 6-Ethoxychelerythrine in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of the natural benzophenanthridine alkaloid, chelerythrine. Like many alkaloids, it is characterized by a planar, hydrophobic structure, which often leads to poor solubility in water.[1][2][3] This limited aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability in cell-based assays and posing challenges for in vivo studies.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Start by verifying the purity of your this compound sample using appropriate analytical techniques such as HPLC-MS.[4] Impurities can sometimes contribute to poor solubility. Subsequently, a systematic approach to test different solubilization strategies is recommended, starting with simple methods like co-solvents before moving to more complex formulations.
Q3: Are there any known signaling pathways affected by this compound or its parent compound, chelerythrine?
Yes, the parent compound, chelerythrine, and related alkaloids are known to interact with a variety of cellular signaling pathways.[5][6] These include key pathways involved in cell proliferation, inflammation, and apoptosis such as the mTOR, MAPK, EGFR, PI3K/AKT, and NF-κB pathways.[5][7][8] Chelerythrine has also been identified as an inhibitor of Protein Kinase C (PKC) and can induce apoptosis by modulating the activity of Bcl-2 family proteins.[9][10][11] Understanding these interactions is crucial as the solubilization method should not interfere with the biological activity under investigation.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
Cause: The inherent low aqueous solubility of the compound due to its hydrophobic chemical structure.
Solutions:
-
Co-solvent System: This is often the first and simplest approach. The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent solubility in water.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.
Issue 2: The chosen solubilization method appears to be interfering with my experimental results.
Cause: The excipients used to improve solubility (e.g., co-solvents, surfactants) may have their own biological effects or could alter the interaction of this compound with its target.
Solutions:
-
Control Experiments: Always include vehicle controls in your experiments. This means testing the effect of the solubilization agent alone (e.g., buffer with the co-solvent at the same concentration) to account for any background effects.
-
Methodical Excipient Screening: Test a panel of different solubilizing agents from various classes (e.g., different co-solvents, various types of cyclodextrins) to identify one with minimal impact on your specific assay.
-
Lower Excipient Concentration: Optimize the formulation to use the lowest possible concentration of the solubilizing agent that still achieves the desired solubility of this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the optimal co-solvent and its concentration to dissolve this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400)
-
Vortex mixer
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare stock solutions of this compound in each co-solvent (e.g., 10 mM in DMSO, 10 mM in Ethanol, 10 mM in PEG 400).
-
In separate microcentrifuge tubes, add increasing volumes of the this compound stock solution to your aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation.
-
To quantify the dissolved this compound, centrifuge the tubes to pellet any undissolved compound and measure the concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound or HPLC).
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir the mixtures vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After stirring, sonicate the samples for 30 minutes to aid in dissolution.
-
Allow the suspensions to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC.
Data Presentation
Table 1: Hypothetical Solubility of this compound with Different Co-solvents.
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 0.5 | 25 |
| DMSO | 1.0 | 75 |
| Ethanol | 1.0 | 40 |
| Ethanol | 2.0 | 90 |
| PEG 400 | 2.0 | 60 |
| PEG 400 | 5.0 | 150 |
Table 2: Hypothetical Solubility of this compound with Cyclodextrins.
| Cyclodextrin | Concentration (% w/v) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| HP-β-CD | 1 | 50 |
| HP-β-CD | 5 | 250 |
| SBE-β-CD | 1 | 80 |
| SBE-β-CD | 5 | 400 |
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Potential signaling pathways modulated by chelerythrine derivatives.
References
- 1. This compound | CAS: 7451-89-0 | ChemNorm [chemnorm.com]
- 2. Ethoxychelerythrin | 79559-55-0 [chemicalbook.com]
- 3. This compound | CAS 79559-55-0 | ScreenLib [screenlib.com]
- 4. mdpi.com [mdpi.com]
- 5. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 9. Chelerythrine - Wikipedia [en.wikipedia.org]
- 10. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethoxychelerythrine stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethoxychelerythrine. Due to limited published stability data specifically for this compound, this guide draws upon information available for its parent compound, chelerythrine, and general principles of compound stability in cell culture.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is a derivative of the natural benzophenanthridine alkaloid, chelerythrine. It is recognized for its anti-bacterial properties, showing activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Like its parent compound, it is investigated for a range of other potential biological activities.
Q2: What are the primary stability concerns when working with this compound in cell culture media?
Based on the behavior of the closely related compound chelerythrine, the primary stability concerns for this compound in aqueous solutions like cell culture media are likely related to:
-
pH-dependent degradation: Chelerythrine exists in a biologically active charged "iminium" form at acidic to neutral pH (pH 1-7.4) and converts to a neutral "alkanolamine" form at alkaline pH (pH 8.5-11).[4][5] This conversion is often reversible but can lead to a loss of activity, as the iminium form is responsible for DNA binding.[4] Cell culture media is typically buffered around pH 7.2-7.4, but local changes in pH can occur, especially in dense cultures.
-
Hydrolysis: The ethoxy group at the 6-position may be susceptible to hydrolysis, particularly at non-neutral pH, which would convert the compound to 6-hydroxychelerythrine (the alkanolamine form of chelerythrine).
-
Light Sensitivity: Many complex organic molecules are sensitive to light, which can catalyze degradation. While specific data for this compound is unavailable, it is a prudent general precaution to minimize its exposure to light.[6][7][8][9][10]
-
Interaction with Media Components: Components in cell culture media, such as serum proteins or reducing agents, could potentially interact with and degrade this compound.[11]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[12][13][14]
-
Storage of Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[3]
-
Storage of Stock Solutions: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year. For short-term storage, -20°C for up to one month is acceptable.[3][12][13]
Q4: What is the recommended solvent for this compound and what are the solubility limits?
DMSO is a common solvent for compounds of this class.[12][13][14] The solubility of the related chelerythrine chloride in DMSO is reported to be between 3 and 17 mg/mL.[12] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[12][13] this compound is generally considered insoluble in water and ethanol.[12][13]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity. | Compound degradation in cell culture media. | 1. Perform a time-course experiment: Treat cells for varying durations to see if the effect diminishes over time. 2. Test stability in media: Incubate this compound in your specific cell culture medium at 37°C for different time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the remaining compound by HPLC or bioassay. 3. Replenish the compound: For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 12-24 hours. |
| pH-induced conversion to a less active form. | 1. Monitor media pH: Check the pH of your cell culture, especially with high-density cultures where metabolic byproducts can acidify the medium. Ensure your medium's buffering capacity is adequate.[15] 2. Use freshly diluted compound: Prepare the final dilution in media immediately before adding it to the cells. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility or exceeding the solubility limit. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. 2. Pre-warm the media: Add the DMSO stock solution to pre-warmed (37°C) media and mix thoroughly by inversion before adding to the cell culture plate. 3. Visually inspect for precipitates: Before adding to cells, hold the diluted compound up to a light source to check for any visible precipitate. |
| Interaction with serum proteins. | 1. Reduce serum concentration: If experimentally feasible, try reducing the serum percentage in your culture medium. 2. Use serum-free media: Test the compound's effect in a serum-free formulation if your cell line can tolerate it. | |
| Variability between experimental replicates. | Inconsistent compound preparation or handling. | 1. Use single-use aliquots: Avoid using a stock solution that has been repeatedly frozen and thawed.[3][12][13] 2. Protect from light: Prepare dilutions and handle the compound under subdued lighting conditions. Use amber-colored tubes. 3. Ensure homogenous mixing: Vortex the stock solution briefly before making dilutions. Ensure thorough mixing when diluting in media. |
III. Illustrative Stability Data (Hypothetical)
The following tables provide hypothetical data to illustrate the potential stability profile of this compound under different conditions. Note: This is not experimental data and should be used as a guide for designing your own stability studies.
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | % Remaining Compound (pH 7.4) | % Remaining Compound (pH 8.0) |
| 0 | 100% | 100% |
| 2 | 95% | 88% |
| 6 | 85% | 70% |
| 12 | 70% | 50% |
| 24 | 50% | 25% |
Table 2: Hypothetical Effect of Light Exposure on this compound Stability (Incubated in PBS at Room Temperature for 4 hours)
| Condition | % Remaining Compound |
| Protected from Light | 98% |
| Exposed to Ambient Lab Light | 80% |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Treating Cultured Cells with this compound
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired treatment concentration. Important: Add the DMSO stock to the medium, not the other way around, and mix immediately and thoroughly. The final DMSO concentration should be kept constant across all treatments, including the vehicle control.
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the final concentration of this compound (or vehicle control) to the cells.
-
Gently swirl the plate or flask to ensure even distribution.
-
Return the cells to the incubator for the desired treatment period.
-
For experiments longer than 24 hours, consider replacing the treatment medium every 24 hours to ensure a consistent concentration of the active compound.
V. Visualizations
Diagram 1: pH-Dependent Equilibrium of the Chelerythrine Core
Caption: pH-dependent equilibrium of the core chelerythrine structure.
Diagram 2: Workflow for Testing Compound Stability in Media
Caption: Experimental workflow for assessing compound stability.
Diagram 3: Known Signaling Pathways of Chelerythrine
Caption: Known signaling interactions of the parent compound, chelerythrine.
References
- 1. molnova.com [molnova.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CAS 79559-55-0 | ScreenLib [screenlib.com]
- 4. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. oscarwylee.ca [oscarwylee.ca]
- 9. milaneyecenter.com [milaneyecenter.com]
- 10. Light sensitivity in one eye: Causes and treatment options [medicalnewstoday.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Ethoxychelerythrine Concentration for In Vitro Experiments
Disclaimer: There is currently limited specific information available in the public domain regarding the in vitro activity of 6-Ethoxychelerythrine in mammalian cells. The following troubleshooting guides, FAQs, and protocols are based on the known mechanisms of its parent compound, chelerythrine. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of the parent compound, chelerythrine?
A1: Chelerythrine is a potent, cell-permeable inhibitor of Protein Kinase C (PKC)[1][2]. It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP. However, some of its biological effects, such as the activation of MAPK pathways, may be independent of PKC inhibition[3].
Q2: What are the key signaling pathways affected by chelerythrine?
A2: Chelerythrine has been shown to influence several critical signaling pathways, including:
-
Induction of Apoptosis: It can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to the release of cytochrome c from mitochondria and the activation of caspases[4][5][6][7].
-
MAPK Pathway Activation: It can activate the JNK and p38 MAPK pathways, which are involved in stress responses and apoptosis[3][8][9].
-
NF-κB Pathway Inhibition: In some contexts, it has been shown to suppress NF-κB activity, which is involved in inflammation and cell survival[10][11].
-
Bcl-2 Family Protein Regulation: It can inhibit the anti-apoptotic protein Bcl-xL, disrupting its interaction with pro-apoptotic proteins like Bak and Bax[12][13][14].
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: Based on data for chelerythrine, a starting concentration range of 1 µM to 10 µM is recommended for initial dose-response experiments. The half-maximal effective concentration (ED50) for cytotoxicity in various human tumor cell lines for chelerythrine was found to be between 2 and 5 µM[15]. The IC50 for PKC inhibition is approximately 0.66 µM[12].
Q4: How should I dissolve this compound for cell culture experiments?
A4: this compound is reported to be soluble in DMSO. It is advisable to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the expected concentration. | 1. Compound instability: The ethoxy group may alter stability compared to the parent compound.2. Cell line resistance: The cell line may have mechanisms to efflux the compound or may lack the specific targets.3. Incorrect dosage: The optimal concentration for your specific cell line and endpoint may be higher. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles.2. Try a different cell line or investigate potential resistance mechanisms (e.g., expression of MDR proteins).3. Perform a wider dose-response curve (e.g., 0.1 µM to 50 µM). |
| High levels of cell death, even at low concentrations. | 1. Cytotoxicity: this compound, like its parent compound, can be cytotoxic[1].2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range in your experiments and perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50.2. Ensure the final solvent concentration is non-toxic to your cells (e.g., ≤ 0.1% DMSO). Include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, and overall health can affect the response.2. Compound precipitation: The compound may precipitate out of the media at higher concentrations. | 1. Standardize your cell culture protocols, using cells within a consistent passage number range and seeding density.2. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, try a lower concentration or a different solvent. |
| Unexpected activation of a signaling pathway. | 1. Off-target effects: Like many small molecules, there may be off-target effects.2. Cellular stress response: The observed effect may be a general stress response rather than a specific pathway modulation. | 1. Consult literature for known off-target effects of chelerythrine and related compounds.2. Include appropriate controls to distinguish between a specific effect and a general stress response (e.g., measure markers of oxidative stress). |
Quantitative Data Summary
Table 1: Reported In Vitro Effective Concentrations of Chelerythrine
| Parameter | Cell Line(s) | Concentration | Reference |
| IC50 for PKC Inhibition | Rat Brain | 0.66 µM | [12] |
| ED50 for Cytotoxicity | Various Human Tumor Cell Lines | 2 - 5 µM | [15] |
| Apoptosis Induction | Cardiac Myocytes | 6 - 30 µM | [4] |
| Apoptosis Induction | HepG2 Cells | 1.25 - 10 µM | [7] |
| Inhibition of Bcl-xL-Bak BH3 Peptide Binding | In vitro assay | 1.5 µM | [12][13] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of JNK, p38, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chelerythrine-induced apoptosis signaling pathway.
Caption: Western blot workflow for MAPK pathway analysis.
References
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activation of p38 and c-Jun N-terminal kinase pathways and induction of apoptosis by chelerythrine do not require inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 14. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: 6-Ethoxychelerythrine Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the fluorescence quenching of 6-Ethoxychelerythrine (ECH).
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence experiments with this compound.
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect pH: The fluorescence of this compound is highly pH-dependent. In aqueous solutions below pH 6.0, it exists predominantly in a weakly fluorescent cationic form (CH+), which emits at around 550 nm.[1][2]
-
Inappropriate Solvent: The choice of solvent significantly impacts the fluorescent properties of ECH. In protic solvents like methanol, ECH can form a methoxy adduct (MCH) with an emission maximum around 400 nm.[1][2]
-
Degradation of the Compound: Prolonged exposure to light or harsh chemical conditions can lead to the degradation of ECH.
-
Instrument Settings: Incorrect excitation and emission wavelengths, slit widths, or detector gain settings on the fluorometer will result in a poor signal.
Solutions:
-
pH Optimization: For experiments in aqueous buffers, maintain a pH above 6.0 to ensure the presence of the highly fluorescent 6-hydroxy-5,6-dihydrochelerythrine (CHOH) form, which has a strong emission at approximately 410 nm.[1] A Britton-Robinson buffer can be a suitable choice.
-
Solvent Selection: If using a protic solvent, be aware of the potential for adduct formation and the corresponding spectral shifts. For consistent results, use a well-characterized solvent system.
-
Proper Storage and Handling: Store this compound powder at -20°C and solutions at -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
-
Instrument Calibration and Settings:
-
Set the excitation wavelength to approximately 279 nm and the emission wavelength to around 410 nm for the highly fluorescent CHOH form in aqueous solution.[1]
-
For the methoxy adduct in methanol, use an excitation wavelength around 279 nm and an emission wavelength of about 400 nm.[1]
-
Optimize slit widths and detector gain to maximize the signal-to-noise ratio without saturating the detector.
-
Problem 2: Rapid Decrease in Fluorescence Intensity (Photobleaching)
Possible Causes:
-
High-Intensity Excitation Light: Continuous exposure to high-intensity light can cause irreversible photochemical destruction of the fluorophore.
-
Presence of Oxygen: Molecular oxygen can act as a quenching agent, contributing to photobleaching.[4]
Solutions:
-
Minimize Light Exposure:
-
Use Antifade Reagents: Incorporate commercially available antifade reagents, such as those based on the Oxyrase antioxidant technology, into the sample medium, especially for live-cell imaging.[4][7]
-
Deoxygenate Solutions: For in vitro experiments, deoxygenating the buffer by purging with nitrogen or argon gas can reduce oxygen-mediated photobleaching.
-
Choose Photostable Dyes: If flexibility in the experimental design allows, consider using more photostable fluorescent probes.
Problem 3: Non-linear Relationship between Concentration and Fluorescence (Aggregation-Caused Quenching)
Possible Cause:
-
High Concentrations: At high concentrations, this compound molecules can form non-fluorescent aggregates (dimers or higher-order oligomers), leading to a decrease in the overall fluorescence quantum yield. This is a form of self-quenching.
Solutions:
-
Work at Lower Concentrations: Whenever possible, perform experiments at concentrations where the fluorescence intensity is linearly proportional to the concentration.
-
Optimize Solvent Conditions: The tendency to aggregate can be solvent-dependent. Experiment with different buffer compositions or the addition of small amounts of organic co-solvents to minimize aggregation.
-
Incorporate Surfactants or Polymers: In some cases, the addition of non-ionic surfactants (e.g., Tween-20, Triton X-100) at concentrations below their critical micelle concentration can help prevent the aggregation of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal wavelengths depend on the solvent and pH.
| Form | Solvent | pH | Excitation (nm) | Emission (nm) | Fluorescence Intensity |
| CHOH | Aqueous Buffer | > 6.0 | ~279 | ~410 | Strong |
| CH+ | Aqueous Buffer | < 6.0 | ~279 | ~550 | Weak |
| MCH | Methanol | N/A | ~279 | ~400 | Strong |
Q2: What are common chemical quenchers for this compound fluorescence?
While specific quenchers for this compound are not extensively documented, several classes of molecules are known to quench the fluorescence of similar compounds and fluorophores in general:
-
Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions are effective quenchers for many fluorophores, often more so than chloride (Cl⁻).[8][9] The quenching efficiency typically follows the order I⁻ > Br⁻ > Cl⁻.
-
Heavy Metal Ions: Ions such as Cu²⁺, Fe³⁺, Ni²⁺, and Co²⁺ can quench fluorescence through various mechanisms, including electron transfer and complex formation.[2][10][11] For some benzanthrone dyes, Cu²⁺ and Zn²⁺ have been shown to cause complete fluorescence quenching.[2]
-
Molecular Oxygen: Oxygen is a well-known collisional quencher that can lead to photobleaching.[4]
-
Electron-Deficient Molecules: Nitroaromatic compounds can act as quenchers through electron transfer mechanisms.
Q3: How does the interaction with biomolecules affect the fluorescence of this compound?
The interaction of this compound and related benzophenanthridine alkaloids with biomolecules can lead to either quenching or enhancement of fluorescence.
-
Proteins: Binding to proteins, such as serum albumin, can lead to fluorescence quenching.[12][13][14][15][16] This can be due to static quenching, where a non-fluorescent complex is formed, or dynamic quenching through collisional deactivation. The binding is often driven by hydrophobic and electrostatic interactions.[16]
-
DNA: The interaction with DNA is complex. Binding to fully matched DNA can result in fluorescence quenching.[17] However, intercalation into specific DNA structures, such as abasic sites, can lead to a significant enhancement of fluorescence.[17] The iminium form of the related sanguinarine binds to DNA, and in the presence of high DNA concentrations, the non-binding alkanolamine form can be converted to the DNA-bound iminium form.[1]
Q4: How can I analyze the quenching of this compound fluorescence?
Fluorescence quenching can be quantitatively analyzed using the Stern-Volmer equation :
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
By plotting F₀/F versus [Q], a linear relationship should be observed for a single type of quenching mechanism. The slope of this plot gives the Stern-Volmer constant (Ksv). For the quenching of quinine fluorescence by halide ions, Ksv values have been reported in the range of 200-300 M⁻¹ for bromide and iodide.[18] For some quinolinium dyes, the chloride Ksv can be as high as 255 M⁻¹.[9]
Experimental Protocols
Protocol 1: Sample Preparation for Fluorescence Measurements in Aqueous Buffer
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a buffer solution with a pH greater than 6.0 (e.g., 10 mM phosphate buffer, pH 7.4). A Britton-Robinson buffer can also be used for pH-dependent studies.
-
Working Solution Preparation: Dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to avoid affecting the fluorescence properties.
-
Equilibration: Allow the working solution to equilibrate at the desired experimental temperature before measurement.
-
Measurement: Transfer the solution to a quartz cuvette and perform the fluorescence measurement using the appropriate excitation and emission wavelengths.
Protocol 2: Mitigating Photobleaching in Fluorescence Microscopy
-
Cell Culture and Staining: Culture and stain your cells with this compound according to your experimental protocol.
-
Mounting: If imaging fixed cells, use a commercially available antifade mounting medium.[5] For live-cell imaging, consider adding an antifade reagent to the imaging medium.[4]
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to warm up for stable output.
-
Use a neutral density filter to reduce the excitation light intensity to the minimum level required for a clear image.[19]
-
Set the camera gain and exposure time to optimize the signal-to-noise ratio while keeping the exposure time as short as possible.[4]
-
-
Image Acquisition:
-
Locate the region of interest using brightfield or phase-contrast microscopy to minimize fluorescence exposure.
-
Use the fluorescence illumination only when acquiring the image.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Visualizations
Caption: Experimental workflow for fluorescence measurements.
Caption: Troubleshooting logic for low fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. periodicals.karazin.ua [periodicals.karazin.ua]
- 3. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 4. biocompare.com [biocompare.com]
- 5. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 10. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of the Anticancer Plant Alkaloid Sanguinarine with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of tetrandrine with human serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. aminer.org [aminer.org]
- 17. DNA Abasic Site-Selective Enhancement of Sanguinarine Fluorescence with a Large Emission Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
Technical Support Center: 6-Ethoxychelerythrine Off-Target Effects
Disclaimer: Direct experimental data on the off-target effects of 6-Ethoxychelerythrine is limited in the current scientific literature. This technical support guide leverages available information on the closely related parent compound, chelerythrine , to provide researchers with potential areas of investigation and troubleshooting strategies for off-target effects. The information presented here should be considered as a guide for hypothesis generation and experimental design, and not as definitive data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not align with its expected primary mechanism of action. What are the potential off-target effects?
Based on studies of the parent compound, chelerythrine, potential off-target effects of this compound that could lead to unexpected phenotypes include:
-
Inhibition of Protein Kinase C (PKC): Chelerythrine is a potent and selective inhibitor of PKC, with a reported IC50 of 0.66 μM.[1][2] This inhibition is competitive with respect to the phosphate acceptor (histone) and non-competitive with ATP.[1] Off-target PKC inhibition can affect a wide array of signaling pathways involved in cell proliferation, differentiation, and apoptosis.
-
Inhibition of Bcl-xL:Bak peptide binding: Chelerythrine has been shown to inhibit the interaction between the anti-apoptotic protein Bcl-xL and the pro-apoptotic Bak BH3 peptide with an IC50 of 1.5 μM.[2] This can sensitize cells to apoptosis.
-
Inhibition of Thioredoxin Reductase (TXNRD1): Chelerythrine can inhibit the activity of the antioxidant enzyme TXNRD1.[3] This can lead to an increase in intracellular reactive oxygen species (ROS) and induce oxidative stress.
-
Modulation of other signaling pathways: Studies on chelerythrine have indicated its ability to interfere with pathways such as p38 MAPK, NF-κB, and TGF-β signaling.
Q2: Our cell line is showing significant cytotoxicity at concentrations where we don't expect to see on-target effects. Could this be due to an off-target liability?
Yes, this is a possibility. Chelerythrine exhibits cytotoxicity in various cancer cell lines, and this is likely due to a combination of its on-target and off-target activities. For example, in NCI-N87 gastric cancer cells, chelerythrine has a cytotoxic IC50 of 3.81 μM.[3] The induction of apoptosis and necroptosis through off-target mechanisms like PKC and TXNRD1 inhibition could contribute to this cytotoxicity.
Q3: How can we experimentally determine if the effects we are seeing are off-target?
Here are a few experimental strategies:
-
Kinase Profiling: Perform a kinome scan to assess the inhibitory activity of this compound against a broad panel of kinases. This can identify unexpected kinase targets.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm if this compound is engaging with suspected off-targets in your cellular model.
-
Rescue Experiments: If you hypothesize that an off-target pathway is being affected, try to rescue the phenotype by overexpressing the target protein or treating with a downstream activator of the pathway.
-
Use of Structurally Related but Inactive Analogs: If available, using a structurally similar analog of this compound that is known to be inactive against the primary target can help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis
| Potential Cause | Troubleshooting/Investigation Strategy |
| PKC Inhibition | Measure the activity of PKC isoforms in cells treated with this compound. Compare the observed phenotype with that of known PKC inhibitors. |
| Bcl-xL:Bak Inhibition | Perform co-immunoprecipitation assays to assess the interaction between Bcl-xL and Bak in the presence of the compound. Measure markers of apoptosis such as cleaved caspase-3 and PARP. |
| Induction of Oxidative Stress | Measure intracellular ROS levels using fluorescent probes like DCFDA. Assess for markers of endoplasmic reticulum (ER) stress, which can be a consequence of oxidative stress. |
Issue 2: Alterations in Cell Proliferation and Morphology
| Potential Cause | Troubleshooting/Investigation Strategy |
| Disruption of Cytoskeletal Dynamics | Chelerythrine has been reported to affect the cytoskeleton. Use immunofluorescence to visualize cytoskeletal components like actin and tubulin in treated cells. |
| Inhibition of Growth Factor Signaling | Assess the phosphorylation status of key nodes in growth factor signaling pathways (e.g., ERK, Akt) that might be downstream of off-target kinases. |
Quantitative Data Summary (for Chelerythrine)
| Target | Assay Type | Value | Reference |
| Protein Kinase C (PKC) | Enzyme Inhibition | IC50 = 0.66 μM | [1][2] |
| Bcl-xL:Bak BH3 peptide binding | Binding Inhibition | IC50 = 1.5 μM | [2] |
| Thioredoxin Reductase 1 (TXNRD1) | DTNB-reduction activity | IC50 = 65.9 μM | [3] |
| NCI-N87 Gastric Cancer Cells | Cytotoxicity (MTT) | IC50 = 3.81 μM | [3] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In-Cell Western for Phosphorylated Protein Quantification
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-ERK) and a normalization antibody (e.g., total ERK or a housekeeping protein like GAPDH).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both the phospho-protein and the normalization protein.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal and compare the treated samples to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: Potential off-target signaling pathways of this compound.
Caption: Workflow for investigating suspected off-target effects.
References
Minimizing cytotoxicity of 6-Ethoxychelerythrine in normal cells
Disclaimer: Information regarding the cytotoxicity of 6-Ethoxychelerythrine is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known properties of its parent compound, chelerythrine, and general principles of cell culture and cytotoxicity testing. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: While specific data for this compound is scarce, its parent compound, chelerythrine, is a potent cytotoxic agent. It has been shown to induce cell death in both cancerous and normal cell lines.[1] Some studies suggest a slight selective toxicity against cancer cells.[2] The cytotoxic effects are often dose- and time-dependent.
Q2: What is the primary mechanism of cytotoxicity for chelerythrine-related compounds?
A2: Chelerythrine and its derivatives are known to exert their cytotoxic effects through multiple mechanisms, including:
-
Inhibition of Protein Kinase C (PKC): Chelerythrine is a potent and selective inhibitor of PKC, a crucial enzyme in cellular signaling pathways that regulate cell growth and proliferation.[1]
-
Induction of Apoptosis: It can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[2] This involves the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.
-
Cell Cycle Arrest: Chelerythrine can arrest the cell cycle at different phases, preventing cell division and proliferation.[2]
-
Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress by increasing the production of ROS within cells, leading to cellular damage.[2][3]
-
Induction of Necroptosis: In some cell types, chelerythrine can induce a form of programmed necrosis.[4]
Q3: How can I minimize the cytotoxic effects of this compound on my normal (non-cancerous) control cells?
A3: Minimizing cytotoxicity in normal cells while targeting cancer cells is a significant challenge. Here are some strategies to consider:
-
Dose Optimization: Conduct a thorough dose-response study to identify a concentration of this compound that is effective against your cancer cell line but has minimal impact on your normal cell line.
-
Time-Course Experiments: Limit the exposure time of normal cells to the compound. A shorter incubation period may be sufficient to induce death in cancer cells while sparing normal cells.
-
Use of Protective Agents:
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity induced by oxidative stress.[4]
-
Caspase Inhibitors: If apoptosis is the primary death mechanism, pan-caspase inhibitors can be used to protect cells, though this may also protect cancer cells.
-
-
Advanced Drug Delivery Systems:
-
Liposomal Formulations: Encapsulating this compound in liposomes can potentially enhance its delivery to tumor cells through the enhanced permeability and retention (EPR) effect.
-
Nanoparticle Conjugation: Attaching the compound to nanoparticles targeted with ligands specific to cancer cell surface receptors can improve selectivity.
-
-
Combination Therapy: Combining a lower dose of this compound with another chemotherapeutic agent that has a different mechanism of action could enhance the anti-cancer effect while reducing off-target toxicity.[5][6][7]
Q4: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A4: High variability in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding.
-
Compound Solubility: this compound may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent dosing.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Inconsistent Incubation Times: Ensure all plates are treated and analyzed at consistent time points.
-
Reagent Preparation and Handling: Inconsistent volumes or concentrations of reagents (e.g., MTT, CellTox Green) will lead to variability. Use calibrated pipettes and follow protocols precisely.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. Consider purchasing from a different supplier or performing analytical validation. |
| Cell Line Resistance | The selected cell line may be inherently resistant to this compound. Try a different cell line or a positive control compound known to be cytotoxic to your cells. |
| Incorrect Assay Endpoint | The chosen incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Assay Interference | The compound may interfere with the assay chemistry. For example, some compounds can reduce MTT in the absence of cells. Run a cell-free control with the compound and assay reagent. |
Issue 2: High background signal in control wells.
| Possible Cause | Troubleshooting Step |
| Media Interference | Phenol red in culture media can interfere with some fluorescence/absorbance-based assays. Use phenol red-free media if possible. |
| Solvent Cytotoxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentrations used. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically <0.5%). |
| Contamination | Microbial contamination can affect assay results. Regularly check cell cultures for contamination. |
Issue 3: Discrepancies between different cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Different Cellular Mechanisms Measured | Different assays measure different aspects of cell death. For example, MTT measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. A compound could inhibit metabolic activity without causing immediate membrane rupture. |
| Timing of Assay | The kinetics of different cell death markers can vary. For example, loss of metabolic activity may occur earlier than loss of membrane integrity. Consider the mechanism of action when choosing an assay and endpoint. |
Quantitative Data
Table 1: IC50 Values of Chelerythrine in Various Human Cancer and Normal Cell Lines
The following data is for the parent compound, chelerythrine, and should be used as a reference for designing experiments with this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 1.25 - 10 | [3] |
| Caki | Human Renal Cancer | 2.5 - 20 | [3] |
| 786-O | Human Renal Cancer | 2.5 - 20 | [3] |
| HeLa | Human Cervical Cancer | 2.5 - 20 | [3] |
| A549 | Human Lung Carcinoma | 2.5 - 20 | [3] |
| NCI-N87 | Human Gastric Cancer | ~2 | [4] |
| MKN45 | Human Gastric Cancer | ~2 | [4] |
| AGS | Human Gastric Cancer | ~2 | [4] |
| G-361 | Human Melanoma | 0.14 - 0.46 | [8] |
| SK-MEL-3 | Human Melanoma | 0.14 - 0.46 | [8] |
| HL-7702 (L02) | Normal Human Liver | 2.5 - 20 | [3] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of dead cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a reaction that converts a tetrazolium salt into a colored formazan product.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizations
References
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 6-Ethoxychelerythrine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound 6-Ethoxychelerythrine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Plasma Concentrations of this compound Following Oral Administration
Question: We are observing very low or undetectable plasma concentrations of this compound in our rodent model after oral gavage. What are the potential causes and how can we troubleshoot this?
Answer: Low plasma exposure is a common challenge for poorly soluble compounds. Here is a step-by-step guide to address this issue:
-
Confirm Physicochemical Properties: Before extensive formulation work, it is crucial to characterize the physicochemical properties of this compound, such as its aqueous solubility, pKa, and LogP.[1] This data will inform the selection of an appropriate formulation strategy.
-
Particle Size Reduction: The dissolution rate of a drug can often be increased by reducing its particle size, which in turn increases the surface area available for dissolution.[2][3]
-
Formulation Optimization: Simple aqueous suspensions may be inadequate for a poorly soluble compound. Explore the following formulation strategies to improve solubility and absorption:
-
Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween 80) can significantly enhance the solubility of your compound.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2] This can maintain the drug in a solubilized state.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[2][4]
-
-
Re-evaluate Dosing and Sampling:
-
Dose Level: Ensure the administered dose is appropriate. For preclinical studies, it's often necessary to formulate to the limits of solubility to maximize exposure for safety testing.[5]
-
Sampling Times: Your sampling schedule might be missing the absorption phase. More frequent sampling at earlier time points post-dose may be necessary to capture the peak plasma concentration (Cmax).
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Question: Our in vivo studies with this compound are showing high variability in plasma concentrations between individual animals. What could be causing this and how can we reduce it?
Answer: High variability can obscure the true pharmacokinetic profile of a compound. Here are some common causes and solutions:
-
Formulation Inhomogeneity:
-
Suspensions: If you are using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the drug particles.
-
Solutions: For solutions, confirm that the drug is fully dissolved and does not precipitate upon standing.
-
-
Physiological Factors:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize the fasting period for all animals before dosing. A food-effect bioavailability study may be warranted.
-
Gastrointestinal pH: The solubility of ionizable compounds can be pH-dependent. Variability in gastric pH among animals can lead to inconsistent absorption.
-
-
Dosing Accuracy: Ensure precise and consistent administration of the formulation to each animal. For oral gavage, verify the technique to avoid accidental administration into the lungs.
-
Advanced Formulations: Employing advanced formulation strategies that enhance solubility can often reduce variability by minimizing the impact of dissolution rate-limited absorption.[6] A well-formulated solution or a robust SEDDS can provide more consistent absorption compared to a simple suspension.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the bioavailability of this compound?
A1: The initial and most critical step is to conduct a thorough pre-formulation assessment to understand the physicochemical properties of this compound, including its solubility and permeability.[1] Based on this, you can classify the compound according to the Biopharmaceutics Classification System (BCS), which can guide your formulation strategy.[7] For what is likely a BCS Class II or IV compound (low solubility), initial strategies should focus on enhancing solubility and dissolution rate.[7] Simple approaches like particle size reduction and the use of co-solvents should be explored first due to their relative ease of implementation.[7]
Q2: Which formulation strategy is best for a poorly soluble compound like this compound?
A2: There is no single "best" strategy, as the optimal approach depends on the specific properties of the drug molecule.[8] The table below summarizes common strategies and their primary mechanisms. A decision should be made based on experimental screening of several approaches.
Q3: How do I design an in vivo study to assess the bioavailability of my new this compound formulation?
A3: A standard approach is a crossover study design where the same group of animals receives both an intravenous (IV) dose and the oral formulation, with a washout period in between.[9] The IV dose serves as the reference to determine the absolute bioavailability.[10] Key pharmacokinetic parameters to measure are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).[11]
Q4: What are the key pharmacokinetic parameters I should calculate and what do they mean?
A4: The primary parameters to determine from a bioavailability study are:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.[12]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.[12]
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[12][13]
-
t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[12]
-
Absolute Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.[14]
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Oral Bioavailability
| Formulation Strategy | Primary Mechanism | Potential Fold Increase in Bioavailability (Hypothetical) | Key Considerations |
| Micronization | Increases surface area for dissolution.[2] | 2 - 5 fold | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and dissolution velocity.[2] | 5 - 20 fold | Requires specialized equipment and stability can be a concern. |
| Co-solvent/Surfactant Systems | Increases the solubility of the drug in the formulation.[3] | 2 - 10 fold | Potential for in vivo precipitation upon dilution; excipient safety must be considered. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state.[4] | 5 - 15 fold | Physical stability of the amorphous state can be a challenge. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility.[2] | 3 - 10 fold | Stoichiometry of the complex and potential for renal toxicity of some cyclodextrins. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Maintains the drug in a solubilized state in the GI tract.[2] | 5 - 25 fold | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats). Animals should be acclimatized and fasted overnight before the study.
-
Study Design: A crossover design is recommended.
-
Group 1 (Oral): Administer the this compound formulation via oral gavage.
-
Group 2 (Intravenous): Administer a solubilized formulation of this compound via tail vein injection.
-
A washout period of at least 7 half-lives of the drug should be allowed between treatments.
-
-
Dose Administration: Doses should be calculated based on the body weight of each animal.
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[15] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Process the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[14]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis.[12][16]
-
Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[14]
Visualizations
Caption: Experimental workflow for enhancing and assessing bioavailability.
Caption: Decision tree for selecting a formulation strategy.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 11. europeanreview.org [europeanreview.org]
- 12. omicsonline.org [omicsonline.org]
- 13. resolian.com [resolian.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Long-term storage and stability of 6-Ethoxychelerythrine powder
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 6-Ethoxychelerythrine powder?
A1: While specific data is unavailable, based on the general properties of alkaloids, it is recommended to store this compound powder in a cool, dry, and dark environment.[3] Optimal conditions would be at -20°C in a tightly sealed, amber glass vial to protect from light and moisture.[4][5] For frequent use, small aliquots can be stored at 2-8°C to minimize freeze-thaw cycles.
Q2: How does exposure to light affect the stability of this compound?
A2: Many alkaloids are photosensitive and can degrade upon exposure to UV or visible light.[6][7] This photodegradation can lead to the formation of impurities and a decrease in the compound's potency.[6][7] It is crucial to handle the powder and any solutions in a dark or dimly lit environment and to use amber-colored or foil-wrapped containers.[4][6][7]
Q3: What solvents are suitable for dissolving and storing this compound?
A3: The choice of solvent can impact stability. Stock solutions are often prepared in DMSO and can be stored at -20°C.[8] For aqueous experiments, the stability of the compound at different pH values should be determined, as hydrolysis can be a degradation pathway.[8][9] It is advisable to prepare fresh aqueous solutions for each experiment or to conduct a short-term stability study in the desired buffer.
Q4: Can I store pre-weighed aliquots of the powder?
A4: Yes, preparing pre-weighed aliquots is a good practice. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations, thereby preserving its integrity. Store these aliquots in tightly sealed vials under the recommended conditions.
Q5: What are the potential degradation pathways for this compound?
A5: Based on related benzophenanthridine alkaloids, potential degradation pathways could include oxidation, hydrolysis, and photodegradation.[8][9] The presence of the ethoxy group might also introduce specific sensitivities. Forced degradation studies (see Experimental Protocols section) are the best way to identify these pathways.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder Discoloration (e.g., darkening) | Oxidation or photodegradation due to improper storage or handling.[6] | Discard the discolored powder. Ensure future storage is in a dark, inert-gas-filled (e.g., argon or nitrogen) container at low temperatures. Minimize light exposure during handling.[4][7] |
| Inconsistent Experimental Results | Compound degradation (powder or solution), improper solubilization, or inaccurate quantification. | 1. Verify the purity of the powder using a stability-indicating method like HPLC.[10][11] 2. Check the stability of your stock and working solutions. Prepare fresh solutions if necessary. 3. Ensure complete dissolution of the powder before use. |
| Decreased Solubility Over Time | Formation of less soluble degradation products or polymorph changes. | Attempt to re-solubilize using gentle heating or sonication, but be aware this may accelerate degradation. It is best to use a fresh, properly stored batch. Confirm the identity and purity of the material via analytical methods.[12] |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation of this compound. | Characterize the new peaks using mass spectrometry (MS) to identify degradation products.[13][14] This information is critical for understanding the stability profile. Perform forced degradation studies to replicate and identify these impurities.[9] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the purity of this compound powder over time.[10][11]
Objective: To assess the percentage of active compound remaining after storage under various conditions.
Methodology:
-
Sample Preparation:
-
Divide a single batch of this compound powder into multiple amber glass vials.
-
Store the vials under at least three different conditions:
-
Condition A (Accelerated): 40°C / 75% Relative Humidity
-
Condition B (Intermediate): 25°C / 60% Relative Humidity
-
Condition C (Recommended): -20°C (in a desiccator)
-
-
-
Time Points:
-
Analyze the powder at predetermined time points: T=0, 1, 3, 6, 12, and 24 months.
-
-
HPLC Analysis:
-
At each time point, accurately weigh and dissolve a sample of the powder in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.
-
Use a validated stability-indicating HPLC method. A generic reversed-phase method is a good starting point.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Detection: UV detector at a wavelength appropriate for the compound's chromophore.
-
-
Inject the sample and integrate the peak area for this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
Present the data in a table for comparison.
-
Data Presentation:
| Storage Condition | Time Point | Purity (%) | Appearance of Degradation Products (Total Area %) |
| 40°C / 75% RH | 0 Months | 99.8 | 0.2 |
| 1 Month | 98.5 | 1.5 | |
| 3 Months | 95.2 | 4.8 | |
| 25°C / 60% RH | 0 Months | 99.8 | 0.2 |
| 3 Months | 99.6 | 0.4 | |
| 6 Months | 99.1 | 0.9 | |
| -20°C | 0 Months | 99.8 | 0.2 |
| 12 Months | 99.7 | 0.3 | |
| 24 Months | 99.7 | 0.3 |
*Note: Data presented is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the long-term stability of a chemical powder.
Hypothetical Signaling Pathway Modulation
Benzophenanthridine alkaloids are known to be involved in apoptosis and cell cycle regulation.[1][15] A potential mechanism of action for this compound could involve the inhibition of anti-apoptotic proteins, similar to other Quaternary Benzophenanthridine Alkaloids (QBAs).[16]
References
- 1. mdpi.com [mdpi.com]
- 2. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. carlroth.com [carlroth.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. enamine.net [enamine.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. kinampark.com [kinampark.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. researchgate.net [researchgate.net]
- 16. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-Ethoxychelerythrine vs. Chelerythrine: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biochemical properties, mechanisms of action, and available experimental data for 6-Ethoxychelerythrine and its parent compound, Chelerythrine.
This guide provides a detailed comparative overview of this compound and Chelerythrine, two benzophenanthridine alkaloids. While Chelerythrine has been extensively studied for its diverse biological activities, including its controversial role as a protein kinase C (PKC) inhibitor and its pro-apoptotic and anti-inflammatory effects, data on its derivative, this compound, is significantly more limited. This guide summarizes the existing experimental data, outlines key experimental protocols for their evaluation, and visualizes relevant signaling pathways to aid in future research and drug development efforts.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and Chelerythrine. It is important to note the significant disparity in the volume of research, with much of the biological data for this compound yet to be established.
Table 1: Physicochemical and Biological Activity Profile
| Property | This compound | Chelerythrine |
| Molecular Formula | C23H23NO5 | C21H18NO4+ |
| Biological Activity | Anti-bacterial activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA)[1][2] | Potent, selective, and cell-permeable protein kinase C (PKC) inhibitor (though this is debated)[3]; induces apoptosis and cell cycle arrest in various cancer cell lines; exhibits anti-inflammatory, antibacterial, and antiviral properties. |
| IC50 (PKC Inhibition) | Data not available | ~0.66 µM |
| IC50 (Cytotoxicity) | Data not available | Varies by cell line (e.g., HeLa, SW-480)[4] |
| In Vivo Toxicity | Data not available | In vivo toxicity is reportedly less than in vitro toxicity, potentially due to structural conversion.[5] Can cause hepatotoxicity at higher doses. |
| Structural Notes | Dihydrogen derivative of Chelerythrine. Can interconvert with Chelerythrine in protic solvents. | Exists in a positively charged iminium form and an uncharged pseudo-base (alkanolamine) form depending on pH. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of compounds like this compound and Chelerythrine.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (this compound and Chelerythrine) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Protein Kinase C (PKC) Inhibition Assay
This protocol describes a general in vitro assay to determine the inhibitory effect of the compounds on PKC activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-32P]ATP)
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
Test compounds (this compound and Chelerythrine)
-
Assay buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified PKC enzyme, PKC substrate, and activators (phosphatidylserine and diacylglycerol).
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove the unbound radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each compound concentration compared to the control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by Chelerythrine and a general experimental workflow for comparing the cytotoxicity of the two compounds.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and Chelerythrine.
Caption: Simplified signaling pathways modulated by Chelerythrine.
Conclusion and Future Directions
This comparative guide highlights the significant knowledge gap between Chelerythrine and its derivative, this compound. While Chelerythrine has been the subject of extensive research, providing a rich dataset on its biological activities and mechanisms of action, this compound remains largely uncharacterized in terms of its pharmacological profile. The limited available data suggests potential anti-bacterial properties for this compound, but a thorough investigation into its cytotoxicity, enzyme inhibitory activity, and in vivo efficacy and toxicity is imperative.
For researchers and drug development professionals, this guide serves as a foundation for future studies. The provided experimental protocols offer a starting point for the systematic evaluation of this compound, allowing for a direct and robust comparison with Chelerythrine. Such studies are essential to determine if the ethoxy modification leads to an improved therapeutic index, altered target specificity, or other advantageous pharmacological properties. The signaling pathway diagrams, primarily based on Chelerythrine's known interactions, can guide the design of mechanistic studies for this compound. Future research should prioritize generating comprehensive in vitro and in vivo data for this compound to unlock its potential therapeutic value.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. molnova.com [molnova.com]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of 6-Ethoxychelerythrine and Sanguinarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two benzophenanthridine alkaloids: 6-Ethoxychelerythrine and sanguinarine. While sanguinarine has been extensively studied, data on the cytotoxicity of this compound is less abundant in publicly available literature. This comparison synthesizes the available experimental data to offer insights into their relative potency and mechanisms of action.
Quantitative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of this compound and sanguinarine is challenging due to the limited availability of IC50 values for this compound in published studies. However, extensive data exists for sanguinarine against a variety of cancer cell lines.
Table 1: IC50 Values of Sanguinarine Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 2.62 | [1] |
| SiHa | Cervical Cancer | 3.07 | [1] |
| HL-60 | Promyelocytic Leukemia | 0.9 | [2] |
| A375 | Melanoma | 0.11 (as µg/mL) | [3] |
| G-361 | Melanoma | N/A | [3] |
| SK-MEL-3 | Melanoma | 0.54 (as µg/mL) | [3] |
| MCF-7 | Breast Adenocarcinoma | ~7.5 - 10 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.56 | [5] |
| MDA-MB-468 | Breast Adenocarcinoma | 2.60 | [5] |
Note: The IC50 values for A375 and SK-MEL-3 were reported in µg/mL. A direct conversion to µM requires the molecular weight of sanguinarine.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate compounds like this compound and sanguinarine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sanguinarine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in 96-well plates.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and dead cells.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm.
-
Data Analysis: The absorbance is proportional to the total protein mass and therefore to the cell number. The IC50 value is determined from the dose-response curve.
Mechanisms of Cytotoxicity
Sanguinarine
The cytotoxic effects of sanguinarine are predominantly mediated through the induction of apoptosis, a form of programmed cell death. A key mechanism is the generation of reactive oxygen species (ROS).[1][2][8]
-
ROS Generation: Sanguinarine treatment leads to an increase in intracellular ROS levels.
-
Mitochondrial Pathway: This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and apoptosis.[2]
-
Signaling Pathway Modulation: Sanguinarine has also been shown to modulate various signaling pathways involved in cell survival and proliferation, including the JAK/STAT and PI3K/AKT pathways.[2][5]
This compound
While direct studies on the cytotoxic mechanism of this compound are scarce, the mechanisms of structurally similar benzophenanthridine alkaloids, such as chelerythrine and other 6-alkoxy derivatives, have been investigated. These studies suggest that this compound likely induces cytotoxicity through a similar ROS-mediated apoptotic pathway. The ethoxy group at the C-6 position may influence the compound's lipophilicity and cellular uptake, potentially modulating its cytotoxic potency.
Conclusion
Sanguinarine is a potent cytotoxic agent against a broad range of cancer cell lines, with its primary mechanism of action being the induction of apoptosis through ROS generation and the modulation of key cellular signaling pathways. While direct experimental evidence for the cytotoxicity of this compound is limited, structure-activity relationships within the benzophenanthridine alkaloid class suggest it is also likely to possess cytotoxic properties, potentially acting through a similar ROS-mediated apoptotic mechanism. Further experimental studies are required to determine the specific IC50 values of this compound against various cancer cell lines to allow for a direct and quantitative comparison with sanguinarine. Such studies would be invaluable for understanding the impact of the C-6 ethoxy substitution on the cytotoxic potency and for the potential development of novel benzophenanthridine-based anticancer agents.
References
- 1. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Inhibition: 6-Ethoxychelerythrine vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two protein kinase C (PKC) inhibitors: 6-Ethoxychelerythrine and the well-characterized, non-selective inhibitor, staurosporine. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of an appropriate PKC inhibitor for their experimental needs. This comparison delves into their mechanisms of action, potency, and selectivity, supported by available experimental data.
Introduction to PKC Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC activity has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.[2] The use of small molecule inhibitors is a fundamental approach to investigating PKC function and developing novel therapeutics.
Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[3] It inhibits a wide range of kinases by competing with ATP for binding to the catalytic domain.[3] Its broad activity profile makes it a useful tool for inducing apoptosis in cell culture but limits its utility where target specificity is required.[3][4]
Chelerythrine is a benzophenanthridine alkaloid that has been identified as a potent and selective inhibitor of PKC. It acts on the catalytic domain of PKC and is competitive with respect to the phosphate-accepting substrate. This compound is a derivative of chelerythrine. While direct and extensive experimental data for this compound is limited in publicly available literature, its activity can be inferred from the well-documented properties of its parent compound, chelerythrine. Structure-activity relationship studies on related compounds can provide insights into the potential effects of the 6-ethoxy modification.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for staurosporine and chelerythrine against various kinases.
Table 1: Staurosporine IC50 Values against Protein Kinase C Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 2 |
| PKCγ | 5 |
| PKCη | 4 |
| PKCδ | 20 |
| PKCε | 73 |
| PKCζ | 1086 |
Table 2: Staurosporine IC50 Values against Other Kinases
| Kinase | IC50 (nM) |
| PKA | 15 |
| PKG | 18 |
| S6K | 5 |
| CaMKII | 20 |
| c-Fgr | 2 |
| Phosphorylase kinase | 3 |
Table 3: Chelerythrine IC50 Value against Protein Kinase C
| Kinase | IC50 (µM) |
| PKC (from rat brain) | 0.66 |
Selectivity Profile
Staurosporine is renowned for its lack of selectivity, inhibiting a broad spectrum of protein kinases with high affinity.[3] This promiscuity is attributed to its interaction with the highly conserved ATP-binding pocket of kinases. While this makes it a potent inducer of apoptosis, it is a significant drawback for studies aiming to dissect the specific roles of PKC.[3][4]
Chelerythrine , in contrast, has been reported to be a more selective inhibitor of PKC. It shows significantly less activity against tyrosine protein kinase, cAMP-dependent protein kinase (PKA), and calcium/calmodulin-dependent protein kinase (CaMK). This suggests that chelerythrine and its derivatives, like this compound, could be more suitable for experiments where targeting PKC with higher specificity is desired. The precise selectivity profile of this compound remains to be experimentally determined.
Mechanism of Action
Both staurosporine and chelerythrine target the catalytic domain of PKC, but through different competitive mechanisms.
-
Staurosporine: Acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the transfer of phosphate from ATP to the substrate.[3]
-
Chelerythrine: Functions as a substrate-competitive inhibitor, specifically competing with the phosphate-acceptor substrate (e.g., histone) for binding to the catalytic domain. It is a non-competitive inhibitor with respect to ATP. The mechanism of this compound is presumed to be similar to that of chelerythrine.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a common method for determining the in vitro activity of PKC and assessing the inhibitory potential of compounds like this compound and staurosporine. The assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine and diacylglycerol in a suitable buffer
-
Inhibitor compounds (this compound, staurosporine) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice:
-
10 µL of substrate cocktail (containing the PKC substrate peptide in ADB)
-
10 µL of the inhibitor compound at various concentrations (or DMSO for control)
-
10 µL of lipid activator (sonicate on ice for at least one minute before use)
-
10 µL of purified PKC enzyme (25-100 ng)
-
-
Initiate the kinase reaction: Add 10 µL of diluted [γ-³²P]ATP mixture to each tube to start the reaction.
-
Incubation: Gently vortex the tubes and incubate at 30°C for 10 minutes.
-
Stop the reaction and spot: After incubation, transfer a 25 µL aliquot from each reaction tube onto the center of a numbered P81 phosphocellulose paper square.
-
Washing:
-
Allow the spotted samples to bind to the paper for 30-60 seconds.
-
Wash the P81 paper squares extensively (at least 3-4 times) with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place each dried P81 paper square into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of ³²P incorporated into the substrate by subtracting the background counts (no enzyme control) from the sample counts.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
PKC Signaling Pathway
Caption: Simplified PKC signaling pathway.
Experimental Workflow for PKC Inhibition Assay
Caption: Workflow for a PKC kinase inhibition assay.
Conclusion
Staurosporine and this compound (inferred from its parent compound, chelerythrine) represent two distinct classes of PKC inhibitors.
-
Staurosporine is a potent, broad-spectrum kinase inhibitor suitable for applications where general kinase inhibition is desired, such as inducing apoptosis in cell culture. Its lack of selectivity is a major limitation for studying specific PKC functions.
-
Chelerythrine , the parent compound of this compound, is a more selective PKC inhibitor. This suggests that This compound may also offer a more targeted inhibition of PKC compared to staurosporine.
Recommendation: For researchers requiring a highly potent, non-selective kinase inhibitor, staurosporine is a well-established choice. For studies demanding greater specificity for PKC, exploring chelerythrine or its derivatives like this compound is a promising avenue. However, it is crucial to note the current lack of direct experimental data for this compound. Researchers interested in using this compound should consider performing initial characterization, including IC50 determination and kinase selectivity profiling, to validate its efficacy and specificity in their experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PKC activity blocks the increase of ETB receptor expression in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity of 6-Ethoxychelerythrine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the protein kinase inhibitor 6-Ethoxychelerythrine, using its parent compound chelerythrine as a reference, to illuminate its selectivity profile and potential off-target effects.
Due to the limited availability of specific data for this compound, this guide leverages the extensive research conducted on chelerythrine to infer its likely kinase interaction landscape. Chelerythrine is a well-established potent inhibitor of Protein Kinase C (PKC)[1][2]. This document will objectively compare its inhibitory activity against PKC with its effects on other protein kinases, supported by available experimental data.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the known inhibitory concentrations (IC50) of chelerythrine against a selection of protein kinases. This data provides a quantitative measure of its potency and selectivity. A lower IC50 value indicates a higher inhibitory potency.
| Protein Kinase Target | IC50 (µM) | Kinase Family | Reference |
| Protein Kinase C (PKC) | 0.66 | Serine/Threonine Kinase | [1] |
| P2X7 Receptor (non-kinase) | 5.6 | Ion Channel | [3] |
Note: The data presented is for chelerythrine, the parent compound of this compound. The selectivity profile of this compound is expected to be similar but may exhibit some variations.
Experimental Methodologies: In Vitro Kinase Inhibition Assay
The determination of a compound's inhibitory effect on protein kinase activity is typically achieved through in vitro kinase inhibition assays. A common and robust method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Radiometric Kinase Assay Protocol
Objective: To quantify the inhibitory effect of a test compound (e.g., chelerythrine) on the activity of a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (chelerythrine or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and other cofactors)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate, now potentially radiolabeled, binds to the paper.
-
Washing: The phosphocellulose paper is washed multiple times with a wash buffer to remove any unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Interactions
Understanding the signaling pathways in which the target kinases are involved is crucial for predicting the physiological effects of an inhibitor.
Protein Kinase C (PKC) Signaling Pathway
Chelerythrine is a potent inhibitor of PKC, a key family of serine/threonine kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.
Experimental Workflow for Kinase Inhibition Profiling
The process of determining the cross-reactivity of a compound involves screening it against a panel of purified protein kinases.
Discussion of Cross-Reactivity
The available data indicates that chelerythrine is a potent inhibitor of PKC. While comprehensive screening data against a large panel of kinases is not publicly available, some studies suggest a degree of selectivity. For instance, its inhibitory effect on the P2X7 receptor, an ATP-gated ion channel, is significantly weaker than its effect on PKC[3]. This suggests that while off-target effects are possible, chelerythrine and by extension this compound, may exhibit a favorable selectivity window for PKC.
The structural similarity between this compound and chelerythrine suggests that the primary target will remain PKC. The ethoxy group at the 6th position may influence the compound's potency and selectivity, potentially altering its interaction with the ATP-binding pocket of various kinases. Further experimental validation using a broad kinase panel is necessary to definitively characterize the cross-reactivity profile of this compound.
References
A Head-to-Head Comparison of 6-Ethoxychelerythrine and Other Benzophenanthridine Alkaloids
A Comprehensive Guide for Researchers in Drug Discovery and Development
Benzophenanthridine alkaloids, a class of isoquinoline alkaloids found in various plant species, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 6-Ethoxychelerythrine, a derivative of chelerythrine, presents a compelling case for investigation. This guide provides a head-to-head comparison of this compound with other prominent benzophenanthridine alkaloids, namely chelerythrine, sanguinarine, and nitidine. The comparison focuses on their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological efficacy of benzophenanthridine alkaloids is intrinsically linked to their chemical structures. The presence and nature of substituents on the benzophenanthridine core significantly influence their mechanism of action and potency. While data on this compound is emerging, a comparative analysis with its well-studied counterparts provides valuable insights into its potential as a therapeutic agent.
Cytotoxic Activity
Benzophenanthridine alkaloids are renowned for their potent cytotoxic effects against a wide range of cancer cell lines. This activity is primarily attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, and induce apoptosis.
Table 1: Comparative Cytotoxicity of Benzophenanthridine Alkaloids (IC50 values in µM)
| Alkaloid | HeLa (Cervical Cancer) | A431 (Skin Carcinoma) | HL-60 (Leukemia) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Chelerythrine | 1.44[1] | 0.85[1] | 0.17[1] |
| Sanguinarine | 0.70[1] | 0.55[1] | 0.34[1] |
| Nitidine | - | - | - |
| Macarpine | 0.024[1] | 0.018[1] | 0.012[1] |
| Sanguirubine | 0.40[1] | 0.70[1] | 0.10[1] |
| Chelirubine | 0.70[1] | 0.40[1] | 0.10[1] |
Note: The provided IC50 values are from a single study for comparative consistency. Values can vary between different studies and experimental conditions. Data for nitidine was not available in this specific comparative study.
The available data indicates that minor structural modifications can lead to significant differences in cytotoxicity. For instance, macarpine exhibits substantially higher potency compared to chelerythrine and sanguinarine. While specific IC50 values for this compound are not yet widely reported in comparative studies, research on other 6-alkoxy derivatives of chelerythrine could provide insights into its potential activity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzophenanthridine alkaloids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.
Table 2: Comparative Anti-inflammatory Mechanisms of Benzophenanthridine Alkaloids
| Alkaloid | Key Mechanism | Supporting Evidence |
| This compound | Data Not Available | - |
| Chelerythrine | Inhibition of Protein Kinase C (PKC) | Known to be a potent PKC inhibitor, which plays a crucial role in inflammatory signaling. |
| Sanguinarine | Inhibition of NF-κB activation | Prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. |
| Nitidine | - | - |
Sanguinarine, in particular, has been shown to potently inhibit the expression of inflammatory mediators. The anti-inflammatory potential of this compound is an area that warrants further investigation to understand its mechanism and comparative efficacy.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Benzophenanthridine alkaloids have shown broad-spectrum activity against various bacteria and fungi.
Table 3: Comparative Antimicrobial Activity of Benzophenanthridine Alkaloids (MIC values in µg/mL)
| Alkaloid | Staphylococcus aureus | Bacillus subtilis | Candida albicans |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Chelerythrine | 3.12 | 6.25 | 3.12 - 6.25 |
| Avicine | - | 6.25 | - |
| Nitidine | - | - | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Studies have indicated that the antimicrobial activity of these alkaloids is influenced by the substituents on their core structure. For instance, the presence of methoxyl groups at C-7 and C-8 in chelerythrine appears to enhance its antimicrobial potency compared to nitidine, which has methoxyl groups at C-8 and C-9. While quantitative data for this compound is lacking, its structural similarity to chelerythrine suggests it may possess significant antimicrobial properties.
Signaling Pathways and Mechanisms of Action
The biological effects of benzophenanthridine alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and for the rational design of new derivatives.
Apoptosis Signaling Pathway
A common mechanism of action for the cytotoxic effects of benzophenanthridine alkaloids is the induction of apoptosis. This programmed cell death is a critical process in eliminating damaged or cancerous cells.
Caption: Intrinsic pathway of apoptosis induced by benzophenanthridine alkaloids.
NF-κB Inflammatory Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of several benzophenanthridine alkaloids.
References
Unveiling the Apoptotic Trajectory of 6-Ethoxychelerythrine: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the apoptotic pathway induced by 6-Ethoxychelerythrine, a derivative of the natural benzophenanthridine alkaloid chelerythrine. Drawing upon extensive experimental data from related compounds, this document serves as a valuable resource for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
While direct experimental data on this compound is emerging, the apoptotic mechanisms of the closely related alkaloids, chelerythrine and sanguinarine, have been extensively studied. It is hypothesized that this compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, release of mitochondrial cytochrome c, and subsequent activation of the caspase cascade.
Comparative Analysis of Apoptotic Markers
The following table summarizes key quantitative data from studies on chelerythrine and sanguinarine, providing a framework for understanding the potential effects of this compound.
| Parameter | Chelerythrine | Sanguinarine | Expected Effect of this compound | Reference Cell Lines |
| IC50 (µM) | 1.5 - 10 | 0.5 - 5 | Potentially within a similar range | Various cancer cell lines |
| ROS Generation | Significant Increase | Significant Increase | Expected to Increase | HepG2, Renal Cell Carcinoma cells[1][2] |
| Bax/Bcl-2 Ratio | Increased | Increased | Expected to Increase | HeLa, NSCLC cells[1][3] |
| Cytochrome c Release | Increased | Increased | Expected to Increase | SH-SY5Y, NSCLC cells[3][4] |
| Caspase-9 Activation | Activated | Activated | Expected to be Activated | NSCLC, Multiple Myeloma cells[3][5] |
| Caspase-3/7 Activation | Activated | Activated | Expected to be Activated | HepG2, HLE B-3 cells[1][6] |
| PARP Cleavage | Observed | Observed | Expected to be Observed | Multiple Myeloma cells[5] |
Elucidating the Signaling Cascade
The proposed apoptotic pathway initiated by this compound involves a cascade of intracellular events culminating in programmed cell death.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay (Colorimetric)
-
Cell Lysis: Treat and lyse cells as described for Western blotting.
-
Assay Reaction: Add cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric reporter (e.g., p-nitroaniline, pNA).
-
Incubation: Incubate the mixture at 37°C to allow for caspase cleavage of the substrate.
-
Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase activity.
This guide provides a foundational understanding of the apoptotic pathway likely induced by this compound, based on robust data from analogous compounds. Further direct experimental validation is crucial to definitively confirm these mechanisms.
References
- 1. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Distinguishing Cell Fates: A Guide to 6-Ethoxychelerythrine-Induced Apoptosis and Necrosis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of cell death induced by a novel compound is paramount. 6-Ethoxychelerythrine, a derivative of the natural alkaloid chelerythrine, has emerged as a compound of interest for its cytotoxic properties. This guide provides a comparative framework for distinguishing between apoptosis and necrosis induced by this compound, supported by experimental data and detailed protocols.
This guide will delve into the characteristic morphological and biochemical differences between these two primary forms of cell death. While apoptosis is a programmed, controlled process of cellular suicide, necrosis is a more chaotic and inflammatory form of cell death resulting from acute cellular injury.[1][2][3] The prevalence of one pathway over the other carries significant implications for the therapeutic potential and toxicological profile of this compound.
Comparative Analysis of Apoptotic and Necrotic Markers
The following table summarizes the key distinctions between apoptosis and necrosis, providing a framework for interpreting experimental results following treatment with this compound.
| Feature | Apoptosis | Necrosis |
| Cell Morphology | Cell shrinkage, chromatin condensation, formation of apoptotic bodies.[3] | Cell swelling (oncosis), organelle disruption, membrane rupture.[3] |
| Plasma Membrane Integrity | Maintained until late stages; blebbing without loss of integrity.[3] | Early loss of integrity, leading to leakage of cellular contents.[3] |
| DNA Fragmentation | Internucleosomal cleavage into a characteristic "ladder" pattern. | Random and diffuse DNA degradation. |
| Caspase Activation | Dependent on the activation of a cascade of caspase enzymes.[2] | Generally caspase-independent.[2] |
| Mitochondrial Involvement | Release of cytochrome c, loss of mitochondrial membrane potential. | Mitochondrial swelling and dysfunction. |
| Inflammatory Response | Non-inflammatory; apoptotic bodies are cleared by phagocytes.[1] | Pro-inflammatory; release of cellular contents triggers an immune response.[1] |
Quantitative Data on Cell Death Modalities
While direct comparative data for this compound is limited in publicly accessible literature, we can extrapolate potential dose-dependent effects based on studies of the parent compound, chelerythrine. The following table presents hypothetical data illustrating how the percentage of apoptotic and necrotic cells might change with increasing concentrations of this compound.
| Concentration of this compound (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 2.5 | 1.0 | 96.5 |
| 1 | 15.8 | 3.2 | 81.0 |
| 5 | 45.2 | 8.5 | 46.3 |
| 10 | 60.1 | 15.7 | 24.2 |
| 25 | 35.3 | 50.1 | 14.6 |
Note: This data is illustrative and intended to demonstrate a potential trend. Actual results would need to be determined experimentally.
Signaling Pathways in this compound-Induced Cell Death
Based on the known mechanisms of the related compound chelerythrine, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, initiated by the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.
Proposed Apoptotic Signaling Pathway for this compound
Caption: Proposed apoptotic pathway induced by this compound.
At higher concentrations or under specific cellular conditions, this compound may induce necrosis. This is often a result of overwhelming cellular stress, leading to a catastrophic failure of cellular homeostasis and rapid plasma membrane rupture.
General Necrotic Pathway
Caption: Generalized pathway of necrosis induced by high concentrations of a cytotoxic agent.
Experimental Protocols
To empirically distinguish between this compound-induced apoptosis and necrosis, a combination of the following key experiments is recommended.
Experimental Workflow
Caption: Workflow for distinguishing between apoptosis and necrosis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This is the gold-standard method to differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a hallmark of necrosis and late apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (this population is often small as PS exposure can occur during necrosis)
-
Caspase Activity Assay
Principle: To confirm the involvement of the caspase cascade, a key feature of apoptosis, the activity of key executioner caspases like caspase-3 and caspase-7 can be measured.
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells to release cellular contents.
-
Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the fluorescence or absorbance using a plate reader. An increase in signal compared to untreated controls indicates caspase activation.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. This can be measured using cationic fluorescent dyes like JC-1.
Protocol:
-
Culture cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Add JC-1 dye to the cells and incubate.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Measure the red and green fluorescence intensity using a fluorescence plate reader or microscope.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.
By employing these experimental approaches in a systematic manner, researchers can robustly characterize the mode of cell death induced by this compound, providing critical insights for its further development as a potential therapeutic agent.
References
Synergistic effects of 6-Ethoxychelerythrine with other chemotherapeutic agents
A Comparative Guide to the Synergistic Effects of Chelerythrine, a Parent Compound of 6-Ethoxychelerythrine, with Chemotherapeutic Agents
Disclaimer: Scientific literature explicitly detailing the synergistic effects of this compound with other chemotherapeutic agents is not currently available. This guide provides an analysis of the synergistic and additive interactions of its parent compound, Chelerythrine, with various anticancer drugs. The findings presented here are based on preclinical studies and should be interpreted with the understanding that the biological activity of this compound may differ from that of Chelerythrine.
Introduction
Chelerythrine, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has demonstrated anticancer properties, including the induction of apoptosis and inhibition of tumor cell proliferation.[1][2] Its potential to enhance the efficacy of conventional chemotherapeutic agents is an area of growing research interest. This guide summarizes the existing experimental data on the synergistic and additive effects of Chelerythrine when combined with various chemotherapeutic drugs, providing a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergistic Interactions
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[3][4] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.[2]
The following table summarizes the quantitative data from studies investigating the combination of Chelerythrine with various chemotherapeutic agents.
| Chemotherapeutic Agent | Cancer Cell Line(s) | Combination Effect | Combination Index (CI) at ED50 | Reference(s) |
| Paclitaxel (Taxol) | MDA-MB-231 (TNBC) | Additive | 1.00098 | [1][5] |
| BT-549 (TNBC) | Additive | 1.13765 | [1][5] | |
| HCC1937 (TNBC) | Synergistic | 0.75190 | [1][5] | |
| MDA-MB-468 (TNBC) | Additive | 1.08958 | [1][5] | |
| Erlotinib | SK-MES-1 (NSCLC) | Additive | Not explicitly stated, but demonstrated through enhanced inhibition of cell viability, clonogenicity, migration, and invasion. | [6][7] |
| A549 (NSCLC) | Additive | Not explicitly stated, but demonstrated through enhanced inhibition of cell viability, clonogenicity, migration, and invasion. | [6][7] | |
| Cisplatin | A549 (NSCLC) | Synergistic | Not quantitatively reported in the available literature, but described as a significant synergistic anti-tumor effect. | [4] |
TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
This section outlines the generalized methodologies employed in the cited studies to assess the synergistic effects of Chelerythrine with other chemotherapeutic agents.
Assessment of Cytotoxicity and Synergy
A common method to evaluate the cytotoxic effects of single agents and their combinations is the Sulphorhodamine B (SRB) assay or the alamarBlue® (Resazurin) assay .
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Chelerythrine, the chemotherapeutic agent alone, and in combination at fixed molar ratios for a specified duration (e.g., 72 hours).
-
Cell Viability Measurement:
-
SRB Assay: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the protein-bound dye is solubilized. The absorbance is read at a specific wavelength (e.g., 510 nm).
-
alamarBlue® Assay: The alamarBlue® reagent is added to the cells, and after an incubation period, the fluorescence is measured (e.g., 570 nm excitation, 585 nm emission).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is determined. The synergistic, additive, or antagonistic effects of the drug combinations are quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[5]
Apoptosis Assay
Apoptosis induction is a key mechanism of action for many anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is widely used for its detection.
-
Cell Treatment: Cells are treated with the individual drugs and their combination for a specified time.
-
Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Synergy
The synergistic or additive effects of Chelerythrine with chemotherapeutic agents are often attributed to the modulation of key cellular signaling pathways.
Combination with Paclitaxel in Triple-Negative Breast Cancer
In TNBC cells, the combination of Chelerythrine and paclitaxel has been shown to induce apoptosis.[6] Chelerythrine is known to be a protein kinase C (PKC) inhibitor, and one study suggests that its selective activity in TNBC may be mediated through the PKN2 isoform of PKC.[1][6] The synergistic effect with paclitaxel could involve the dual targeting of pathways that regulate cell survival and apoptosis.
Caption: Proposed synergistic mechanism of Chelerythrine and Paclitaxel.
Combination with Erlotinib in Non-Small Cell Lung Cancer
The additive effects of Chelerythrine and the EGFR tyrosine kinase inhibitor (TKI) erlotinib in NSCLC are linked to the dual inhibition of the EGFR and PKC signaling pathways.[6] The combination treatment leads to a more profound blockade of downstream signaling molecules, including STAT3, ERK1/2, p38 MAPK, and Bad, resulting in decreased cell proliferation, migration, invasion, and increased apoptosis.[6][7]
Caption: Additive signaling inhibition by Chelerythrine and Erlotinib.
Combination with Cisplatin in Non-Small Cell Lung Cancer
The synergistic effect of Chelerythrine and cisplatin in A549 NSCLC cells is associated with enhanced growth inhibition and apoptosis induction.[4] While the precise signaling pathways for this synergy are not fully elucidated in the available literature, it is known that Chelerythrine can activate the Nrf2/ARE signaling pathway and inhibit the NF-κB and p38 MAPK pathways, which are involved in cellular stress responses and inflammation.[5] Cisplatin induces DNA damage and activates DNA damage response pathways.[8][9] The synergy may arise from the multitargeted disruption of cancer cell survival mechanisms by both agents.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antitumor Effect of Oligogalacturonides and Cisplatin on Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Chelerythrine's PKC Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Protein Kinase C (PKC) binding affinity of Chelerythrine against other well-characterized PKC inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature. It is important to note that specific data for 6-Ethoxychelerythrine was not available at the time of this publication; therefore, this guide focuses on the parent compound, Chelerythrine.
Comparative Analysis of PKC Inhibitor Binding Affinities
The following table summarizes the quantitative data for the binding affinities of selected PKC inhibitors. These values, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are crucial for comparing the potency of these compounds. Lower values typically indicate higher binding affinity and greater potency.
| Compound | PKC Isozyme(s) | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Chelerythrine | Pan-PKC | 660[1] | 700[2] | Competitive with respect to the phosphate acceptor, non-competitive with ATP[2] |
| Staurosporine | Pan-PKC (potent) | 2 - 73[3] | ~2.7 | ATP-competitive[4] |
| PKCα | 2[3] | |||
| PKCγ | 5[3] | |||
| PKCη | 4[3] | |||
| PKCδ | 20[3] | |||
| PKCε | 73[3] | |||
| Sotrastaurin (AEB071) | Pan-PKC (potent) | 1 - 6.1 | 0.22 - 3.2 | ATP-competitive |
| PKCθ | 0.22 | |||
| PKCβ | 0.64 | |||
| PKCα | 0.95 | |||
| PKCη | 1.8 | |||
| PKCδ | 2.1 | |||
| PKCε | 3.2 | |||
| Ruboxistaurin (LY333531) | PKCβ selective | 4.7 (βI), 5.9 (βII)[5][6] | ATP-competitive | |
| Enzastaurin (LY317615) | PKCβ selective | 6[7] | ATP-competitive[8] | |
| Bisindolylmaleimide I (GF109203X) | cPKC selective | 16 - 20[9][10] | 14[11] | ATP-competitive[11] |
| PKCα | 20[9][10] | |||
| PKCβI | 17[9][10] | |||
| PKCβII | 16[9][10] | |||
| PKCγ | 20[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of binding affinity data. Below are representative protocols for determining PKC inhibition, based on methods described in the cited literature.
Protocol 1: Radiometric Protein Kinase C Assay (for Chelerythrine, Staurosporine, Bisindolylmaleimide I)
This protocol is a common method for determining the inhibitory activity of compounds by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate.
Materials:
-
Purified PKC enzyme
-
Substrate (e.g., Histone H1, myelin basic protein, or a specific peptide substrate)
-
[γ-32P]ATP or [γ-33P]ATP
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Test compounds (e.g., Chelerythrine, Staurosporine) dissolved in DMSO
-
Stop Solution: 75 mM H3PO4 or similar acidic solution
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. To each tube, add the assay buffer, lipid activator, and the substrate.
-
Add the test compound at various concentrations (typically a serial dilution). For control reactions, add DMSO vehicle.
-
Add the purified PKC enzyme to each tube and briefly pre-incubate for 10 minutes on ice.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) and determine the IC50 value by non-linear regression analysis.
Protocol 2: Scintillation Proximity Assay (SPA) for PKC Inhibition (for Sotrastaurin)
This high-throughput method measures the binding of a radiolabeled ligand to its target without the need for a separation step.
Materials:
-
Purified PKC enzyme
-
Biotinylated PKC substrate peptide
-
[γ-33P]ATP
-
Streptavidin-coated SPA beads
-
Assay Buffer: Composition is similar to the radiometric assay buffer.
-
Test compounds dissolved in DMSO
-
Microplate compatible with a scintillation counter
Procedure:
-
In a multi-well plate, combine the purified PKC enzyme, the biotinylated substrate peptide, and the test compound at various concentrations.
-
Add the streptavidin-coated SPA beads to each well.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the plate at room temperature for a defined period, allowing the kinase reaction and the binding of the biotinylated substrate to the SPA beads to occur.
-
When the radiolabeled phosphate is incorporated into the biotinylated substrate, it is brought into close proximity with the scintillant in the SPA beads, generating a light signal.
-
Measure the light output using a microplate scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Protocol 3: In-Cell Western Blotting for PKC Translocation (for Chelerythrine)
This method assesses the ability of an inhibitor to prevent the translocation of PKC from the cytosol to the cell membrane upon activation, which is a hallmark of PKC activation.[12]
Materials:
-
Cell line expressing the PKC isozyme of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compound (Chelerythrine)
-
Cell lysis buffer
-
Primary antibody specific for the PKC isozyme
-
Secondary antibody conjugated to a fluorescent dye or horseradish peroxidase (HRP)
-
Western blotting equipment and reagents
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a PKC activator like PMA for another defined period (e.g., 15-30 minutes) to induce PKC translocation.
-
Lyse the cells and separate the cytosolic and membrane fractions by centrifugation.
-
Resolve the proteins from both fractions by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the primary antibody against the PKC isozyme.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection system (e.g., chemiluminescence or fluorescence imaging).
-
Quantify the band intensities to determine the amount of PKC in the cytosolic and membrane fractions. A potent inhibitor will reduce the amount of PKC in the membrane fraction in stimulated cells.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of PKC inhibition and the experimental procedures, the following diagrams are provided.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for an in vitro PKC inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bisindolylmaleimide I | PKC | PDGFR | TargetMol [targetmol.com]
- 12. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Ethoxychelerythrine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 6-Ethoxychelerythrine, a compound with known anti-bacterial properties. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research activities. This guide outlines personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the required PPE, which should be donned before any handling procedures begin.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a splash. |
| Body Protection | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Shields against accidental splashes and aerosols, protecting sensitive mucous membranes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge. A fit test is required before first use. | Prevents inhalation of any aerosols or fine particles of the compound, which could have systemic effects. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Meticulous planning and execution are paramount when working with potent research compounds. The following workflow is designed to guide researchers through the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation Phase:
-
Designate and Prepare Work Area: Cordon off a specific area for the handling of this compound. Ensure the area is clean, uncluttered, and equipped with a chemical fume hood and a calibrated analytical balance within a ventilated enclosure.
-
Don Personal Protective Equipment: Before entering the designated area, put on all required PPE as specified in the table above.
2. Handling and Experimentation:
-
Weighing the Compound: All weighing activities must be conducted within a ventilated balance enclosure to contain any airborne particles. Use appropriate tools to handle the compound and avoid creating dust.
-
Solution Preparation: Prepare all solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Conducting the Experiment: Carry out all experimental procedures involving this compound within the chemical fume hood.
3. Cleanup and Disposal:
-
Decontamination: Upon completion of the experiment, decontaminate all work surfaces and equipment using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with a suitable laboratory detergent.
-
Waste Segregation and Labeling: All waste materials, including contaminated PPE, disposable labware, and excess solutions, must be segregated into clearly labeled hazardous waste containers.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Waste Disposal: Dispose of all hazardous waste through your institution's approved chemical waste disposal program.[1][2][3][4][5] Never pour this compound or its solutions down the drain.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Streams and Disposal Procedures:
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Waste (Contaminated gloves, wipes, etc.) | Labeled, leak-proof hazardous waste container. | Place all solid waste contaminated with this compound into the designated container. Seal the container when not in use. |
| Liquid Waste (Excess solutions, rinsates) | Labeled, sealed, and chemically compatible container. | Collect all liquid waste in a designated hazardous waste container. The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[1] Do not mix with other incompatible waste streams. |
| Sharps Waste (Contaminated needles, etc.) | Puncture-resistant sharps container. | Dispose of all contaminated sharps immediately into a designated sharps container to prevent accidental punctures. |
| Empty Stock Vials | Original vial, placed in a hazardous waste container. | Even "empty" vials may contain residual compound and should be treated as hazardous waste. Do not attempt to clean and reuse these vials. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[1]
In Case of Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and are aware of the potential hazards. By fostering a culture of safety and adhering to these guidelines, you can ensure a secure research environment for yourself and your colleagues.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. epfl.ch [epfl.ch]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
